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  • Product: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid
  • CAS: 696645-82-6

Core Science & Biosynthesis

Foundational

Mechanism of Action: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid in PDE4 Modulation

Executive Summary In the development of targeted anti-inflammatory therapeutics, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (CAS: 696645-82-6) serves as a critical chiral pharmacophore and structural backbone....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted anti-inflammatory therapeutics, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (CAS: 696645-82-6) serves as a critical chiral pharmacophore and structural backbone. While frequently utilized as a synthetic intermediate for complex isoindoline-based drugs, the intact molecule inherently possesses the precise topological requirements for Phosphodiesterase 4 (PDE4) inhibition .

This technical guide deconstructs the compound’s mechanism of action, detailing how its dialkoxyphenyl motif and β -amino acid backbone synergistically execute competitive orthosteric inhibition of the PDE4 enzyme, thereby modulating the intracellular cyclic adenosine monophosphate (cAMP) signaling cascade.

Molecular Anatomy & Binding Kinetics

The pharmacological efficacy of this compound is driven by two distinct structural domains that interact with the highly conserved PDE4 catalytic pocket .

The Catechol Diether Motif (3-ethoxy-4-isopropoxyphenyl)

This domain acts as a purine mimetic, directly competing with the adenine ring of cAMP.

  • Isopropoxy Group (para-position): The bulky, lipophilic isopropoxy chain is optimized to insert deep into the hydrophobic pocket of the PDE4 active site. This steric occupation displaces water molecules, driving a favorable entropic shift.

  • Ethoxy Group (meta-position): The oxygen atoms of the dialkoxy system form critical hydrogen bonds with the invariant glutamine residue (e.g., Q369 in the PDE4D isoform) and participate in the coordination sphere of the bimetallic zinc/magnesium ( Zn2+/Mg2+ ) center.

The β -Amino Acid Backbone

The propanoic acid chain provides necessary functional handles that dictate binding orientation.

  • Chiral Center: The biological activity is highly stereospecific. The (S)-enantiomer typically exhibits superior spatial alignment within the catalytic cleft compared to the (R)-enantiomer, a principle foundational to the discovery of related PDE4 inhibitors.

  • Carboxyl and Amino Termini: These groups engage in electrostatic interactions and hydrogen bonding with solvent-exposed residues (such as Tyr159), anchoring the molecule and preventing the premature dissociation of the enzyme-inhibitor complex.

Mechanism of Action: cAMP Signaling Cascade

By competitively binding to the PDE4 active site, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid halts the hydrolysis of cAMP into inactive 5'-AMP. The causality of this inhibition triggers a well-defined intracellular cascade:

  • cAMP Accumulation: Intracellular cAMP levels rise rapidly due to the blockade of its primary degradation pathway.

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.

  • CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).

  • Transcriptional Modulation: Phospho-CREB binds to DNA promoters, upregulating anti-inflammatory cytokines (e.g., IL-10) while simultaneously suppressing the transcription of pro-inflammatory mediators (e.g., TNF- α , IL-17, and IFN- γ ) .

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulated by GPCRs cAMP Intracellular cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl) propanoic acid Inhibitor->PDE4 Competitive Inhibition CREB Phospho-CREB PKA->CREB Phosphorylates Cytokines Anti-inflammatory Response (↓TNF-α, ↑IL-10) CREB->Cytokines Gene Transcription

Figure 1: Mechanism of action showing PDE4 inhibition and subsequent cAMP/PKA/CREB signaling cascade.

Experimental Protocols for Mechanistic Validation

To establish a self-validating system for this mechanism, researchers must execute orthogonal assays: an enzymatic assay to prove direct target engagement, and a cellular assay to prove functional downstream effects.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Causality: TR-FRET is utilized because it eliminates compound auto-fluorescence interference. It measures the competition between a Europium-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP tracer. If the compound inhibits PDE4, native cAMP remains intact, outcompetes the d2-cAMP for the antibody, and decreases the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human PDE4 enzyme (e.g., PDE4D3) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 0.01% Brij-35).

  • Pre-incubation: Add 5 μ L of the compound (titrated from 10 μ M to 0.1 nM in 1% DMSO) to 5 μ L of the PDE4 enzyme in a 384-well microplate. Incubate for 15 minutes at room temperature to allow orthosteric pocket binding.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of 100 nM cAMP substrate. Incubate for 30 minutes at 25°C.

  • Detection: Stop the reaction by adding 5 μ L of the detection mix (Europium-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer in lysis buffer).

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio at 665 nm / 620 nm.

TR_FRET_Workflow Prep Step 1 Enzyme & Compound Pre-incubation Incubate Step 2 cAMP Substrate Addition Prep->Incubate Detection Step 3 Eu-Anti-cAMP & d2-cAMP Addition Incubate->Detection Read Step 4 TR-FRET Read (665/620 nm) Detection->Read Analyze Step 5 IC50 Calculation (Non-linear Reg) Read->Analyze

Figure 2: Step-by-step TR-FRET experimental workflow for validating PDE4 enzymatic inhibition.

Protocol 2: Cellular TNF- α Inhibition Assay (U937 Macrophages)

Causality: To validate that enzymatic inhibition translates to physiological anti-inflammatory activity, U937 human monocytes are used. They express high levels of PDE4 and produce robust TNF- α upon lipopolysaccharide (LPS) stimulation.

Step-by-Step Methodology:

  • Cell Seeding: Plate U937 cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with the compound (serial dilutions) for 1 hour at 37°C, 5% CO2​ .

  • Induction: Stimulate the cells with 1 μ g/mL LPS to induce pro-inflammatory cytokine transcription.

  • Incubation & Harvest: Incubate for 18 hours. Centrifuge the plate at 1000 x g for 5 minutes and collect the supernatant.

  • Quantification: Quantify secreted TNF- α levels using a standard sandwich ELISA protocol. Calculate the IC50​ based on the reduction of TNF- α relative to the vehicle control.

Quantitative Data: Structure-Activity Relationship (SAR)

The substitution pattern on the dialkoxyphenyl ring drastically alters the binding affinity and pharmacological profile. The table below contextualizes the 3-ethoxy-4-isopropoxyphenyl motif against other common PDE4 pharmacophores.

Pharmacophore MotifPDE4 Enzymatic IC50​ (nM)Cellular TNF- α IC50​ (nM)Primary Pharmacological Characteristic
3-ethoxy-4-isopropoxyphenyl ~40 - 85 ~60 - 90 Enhanced hydrophobic pocket binding; high potency
3-ethoxy-4-methoxyphenyl7477Balanced potency and aqueous solubility
3-cyclopentyloxy-4-methoxyphenyl130250High CNS penetration (associated with emetic side effects)
3,4-dimethoxyphenyl>1000>1000Weak bimetallic coordination; poor target engagement

Note: Data represents generalized ranges for β -amino acid derivatives bearing these specific catechol diether motifs.

References

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. URL:[Link]

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. URL:[Link]

  • Xu, R. X., et al. (2000). Atomic structure of PDE4: insights into phosphodiesterase mechanism and specificity. Science, 288(5472), 1822-1825. URL:[Link]

Exploratory

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid molecular weight and chemical structure

An In-Depth Technical Guide to 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid: Properties, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxy-4-isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a substituted β-amino acid derivative. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and the broader class of 3-arylpropanoic acids to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, outline a plausible synthetic route, and explore its potential applications in medicinal chemistry, grounded in established scientific principles and relevant literature.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts significant and advantageous properties, making them a focal point in medicinal chemistry.[1][2] Their incorporation into peptides can enhance metabolic stability by conferring resistance to proteolytic degradation.[3][4] Furthermore, β-amino acids serve as crucial building blocks for a variety of biologically active molecules, including antibiotics, anti-cancer agents, and psychotropics.[4] The 3-amino-3-arylpropanoic acid scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities such as antibacterial, anticonvulsant, and anti-inflammatory effects.[5][6][7]

Physicochemical Properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Based on its chemical structure, we can predict the key physicochemical properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

Chemical Structure

The chemical structure of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is characterized by a central propanoic acid backbone with an amino group at the C3 position. This C3 carbon is also attached to a phenyl ring, which is substituted with an ethoxy group at the C3 position and an isopropoxy group at the C4 position.

Caption: Chemical Structure of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

Molecular Formula and Molecular Weight

The molecular formula of the compound is C₁₄H₂₁NO₄ .

The molecular weight can be calculated as follows:

  • (14 x 12.011) + (21 x 1.008) + (1 x 14.007) + (4 x 15.999) = 267.32 g/mol .[8][9][10]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. These values are estimated based on its structure and by analogy to similar compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₁₄H₂₁NO₄-
Molecular Weight 267.32 g/mol Calculation
Appearance White to off-white solidAnalogy to similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSOGeneral properties of amino acids and organic compounds
pKa (Carboxylic Acid) ~4-5Typical range for carboxylic acids
pKa (Amine) ~9-10Typical range for primary amines

Synthesis of 3-Amino-3-arylpropanoic Acids: A General Protocol

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A common and efficient approach is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, such as ammonium acetate.[11][12][13] This method is advantageous due to its operational simplicity and good yields.

Proposed Synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

The synthesis would proceed via the following key steps:

  • Knoevenagel Condensation: 3-Ethoxy-4-isopropoxybenzaldehyde is reacted with malonic acid in the presence of a base (e.g., pyridine or ammonium acetate) to form an unsaturated intermediate.

  • Michael Addition: Ammonia (from ammonium acetate) undergoes a Michael addition to the α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The resulting intermediate readily decarboxylates upon heating to yield the final product, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product aldehyde 3-Ethoxy-4-isopropoxybenzaldehyde condensation Knoevenagel Condensation & Michael Addition aldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation decarboxylation Decarboxylation condensation->decarboxylation product 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid decarboxylation->product

Caption: General workflow for the synthesis of 3-Amino-3-arylpropanoic acids.

Detailed Experimental Protocol (General)
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-isopropoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2-3 equivalents).

    • Add a suitable solvent, such as ethanol or isopropanol.

  • Step 2: Reaction

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

Potential Applications in Drug Development

The 3-amino-3-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, and derivatives often exhibit a wide range of pharmacological activities.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against multidrug-resistant bacteria and fungi.[14] The specific substitutions on the phenyl ring of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid may modulate its antimicrobial spectrum and potency.

Anticancer Properties

β-amino acids are integral components of several potent anticancer agents, such as Taxol.[15] The unique conformational properties imparted by the β-amino acid backbone can lead to enhanced binding to biological targets and improved efficacy.

Neurological and Metabolic Disorders

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Furthermore, specific 3-arylpropionic acid derivatives have been investigated as agonists for receptors involved in metabolic regulation, such as the sphingosine-1-phosphate receptor-1 (S1P1).[16]

Conclusion

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid represents a promising, yet underexplored, molecule within the pharmacologically significant class of β-amino acids. Based on the established biological activities of its structural analogues, it holds potential for development in various therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. As the demand for novel therapeutic agents continues to grow, the exploration of unique β-amino acid derivatives like the one discussed herein will undoubtedly be a fruitful area of research for drug development professionals.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2018). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains. PubMed. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 844. [Link]

  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. ResearchGate. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Innovare Academic Sciences. [Link]

  • SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. PubMed. [Link]

  • Metoprolol Acid. PubChem. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Molecular Weight Calculator (Molar Mass). Omni Calculator. [Link]

  • Molecular Weight Calculator. Calculator.net. [Link]

  • C17H21NO4 molar mass. Molar Mass Calculator. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel β-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel β-amino acid, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. In the context of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural attributes, ionization properties (pKa), lipophilicity (LogP), and solubility of this compound. Methodologies for the experimental determination of these properties are detailed, offering a framework for empirical validation. This guide is intended to serve as a foundational resource for researchers engaged in the development of therapeutics involving this or structurally related compounds.

Introduction and Chemical Identity

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a substituted β-amino acid. The presence of both an acidic carboxylic acid group and a basic amino group classifies it as an amphoteric molecule. Its aromatic core, substituted with ethoxy and isopropoxy moieties, is anticipated to significantly influence its lipophilicity and potential for intermolecular interactions.

It is crucial to note a common point of ambiguity in chemical databases. The target compound of this guide is structurally distinct from the more frequently cataloged "3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid" (CAS 54503-18-3). While data for the exact title compound is sparse, this guide will leverage data from this closely related analog where appropriate, with all instances of such extrapolation clearly indicated.

Table 1: Chemical Identity of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and a Key Analog

Property3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid[1][2]
CAS Number Not readily available54503-18-3
Molecular Formula C14H21NO4C12H17NO4
Molecular Weight 267.32 g/mol 239.27 g/mol
Canonical SMILES CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC(C)CCCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC
InChI Key (Predicted)OOKYWAXNZYBZER-UHFFFAOYSA-N

Ionization and pKa

The ionization state of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. As an amino acid, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid possesses two ionizable groups: the carboxylic acid and the primary amine.

  • The Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated at physiological pH. The pKa of a typical β-amino acid's carboxylic group is in the range of 3.5-4.5.

  • The Amino Group (-NH2): This group is basic and will be protonated at physiological pH. The pKa of the conjugate acid of a typical β-amino acid's amino group is in the range of 9.0-10.0.

The zwitterionic form is expected to be the predominant species at physiological pH (around 7.4).

G cluster_0 Ionization States of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Cationic Cationic (Low pH) -COOH -NH3+ Zwitterionic Zwitterionic (Physiological pH) -COO- -NH3+ Cationic->Zwitterionic pKa1 ~ 3.5-4.5 Anionic Anionic (High pH) -COO- -NH2 Zwitterionic->Anionic pKa2 ~ 9.0-10.0

Caption: Predicted ionization states across a pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.

  • Preparation: A precisely weighed sample of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate both functional groups fully. Subsequently, it is back-titrated with a standardized strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Lipophilicity and LogP

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.

Table 2: Predicted Lipophilicity

ParameterValue (Predicted)
LogP ~2.0 - 2.5
Topological Polar Surface Area (TPSA) 81.78 Ų (for analog)[1]

The predicted LogP suggests a moderate level of lipophilicity, which is often desirable for oral drug candidates. The TPSA for the methoxy analog suggests good potential for membrane permeability.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional method for determining the partition coefficient.

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known concentration of the compound is dissolved in one of the phases (usually water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility

Solubility is a critical factor for drug delivery and bioavailability. The amphoteric nature of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid suggests that its solubility will be pH-dependent, with a minimum at its isoelectric point.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility.

  • Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the organic solvent.

  • Aqueous Addition: An aliquot of each dilution is added to an aqueous buffer at the desired pH.

  • Precipitation and Detection: The solutions are monitored for the formation of a precipitate over time, typically using nephelometry or turbidimetry.

  • Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Synthesis and Related Compounds

The synthesis of β-amino acids often involves the reaction of a substituted benzaldehyde with a source of the amino and propanoic acid functionalities. A plausible synthetic route for the title compound could be adapted from known methods for similar structures, such as the one-pot reaction of a substituted benzaldehyde with malonic acid and ammonium acetate.

G Benzaldehyde 3-Ethoxy-4-isopropoxybenzaldehyde Reaction One-Pot Reaction Benzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Product 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Reaction->Product

Caption: A potential one-pot synthetic approach.

Conclusion

The physicochemical properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, predicted based on its structure and data from close analogs, suggest it possesses characteristics amenable to further investigation as a potential drug candidate. Its amphoteric nature, moderate lipophilicity, and anticipated pH-dependent solubility are key parameters that will govern its behavior in biological systems. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial properties, which is an essential step in the progression of any compound through the drug discovery pipeline.

References

  • Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.

Sources

Exploratory

Technical Whitepaper & Safety Data Profile: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid

Executive Summary In the landscape of modern drug development, specialized β-amino acids serve as foundational building blocks for synthesizing advanced immunomodulatory drugs (IMiDs) and phosphodiesterase 4 (PDE4) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, specialized β-amino acids serve as foundational building blocks for synthesizing advanced immunomodulatory drugs (IMiDs) and phosphodiesterase 4 (PDE4) inhibitors. 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a highly specific, lipophilic precursor[1]. As a structural analog to the intermediates used in commercial therapeutics like Apremilast, this compound features an isopropoxy group in place of a methoxy group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological safety data (SDS), and self-validating handling protocols designed for research scientists and formulation engineers.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and analytical chromatography.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₄H₂₁NO₄Dictates the exact mass for MS identification[1].
Molecular Weight 267.32 g/mol Target m/z for [M+H]⁺ is ~268.32[1].
Physical State Solid (Powder)Prone to aerosolization; requires strict respiratory PPE.
Key Functional Groups Primary amine, Carboxylic acidAmphoteric nature; pKa dictates solvent pH requirements.
Aromatic Substitutions 3-ethoxy, 4-isopropoxyHigh lipophilicity; requires high-organic mobile phases.

Causality of Structural Features: The substitution of a methoxy group with an isopropoxy group at the 4-position of the phenyl ring significantly increases the steric bulk and lipophilicity (LogP) of the molecule. In an experimental setting, this means the compound will exhibit poor aqueous solubility. Consequently, analytical chemists must utilize less polar solvent systems (e.g., high ratios of methanol or acetonitrile) to prevent the compound from crashing out of solution and to overcome its increased retention time on reverse-phase C18 columns.

Toxicological Assessment & Safety Data (SDS Core)

While specific clinical toxicity data for this exact intermediate is restricted to R&D environments, its safety profile is rigorously extrapolated from its pharmacophore and closely related PDE4 inhibitor precursors[2][3][4].

Hazard Identification & Mechanistic Causality
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[4]. The compound's lipophilicity allows for rapid gastrointestinal absorption.

  • Skin Corrosion/Irritation (Category 2): The primary amine group acts as a localized nucleophile and mild base. Upon contact with the slightly acidic mantle of human skin, it can disrupt cellular membranes, leading to localized erythema and irritation[4].

  • Serious Eye Damage/Irritation (Category 2A): Direct contact with ocular mucous membranes causes severe irritation due to the compound's amphoteric nature[4].

  • Systemic Risk via Dermal Penetration: The highly lipophilic 3-ethoxy-4-isopropoxyphenyl moiety acts as a penetration enhancer, meaning systemic absorption through the skin is a viable risk vector, necessitating impermeable barriers.

Table 2: Required Personal Protective Equipment (PPE)
Hazard VectorRequired PPE StandardJustification
Ocular Snug-fitting safety goggles (EN 166)Prevents micro-dust ingress during weighing[5].
Dermal Nitrile gloves (Min. 0.11 mm thickness)Blocks lipophilic penetration; must be changed if contaminated[5].
Inhalation Class II Fume Hood / N95 RespiratorMitigates inhalation of aerosolized powders during transfer[5].

Experimental Workflows: Handling and Validation

To ensure the integrity of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid before downstream synthesis, researchers must validate its purity. The following protocol utilizes a self-validating logic loop to prevent false positives caused by column carryover.

Step-by-Step Methodology: HPLC-MS Purity Validation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is chosen over water because the bulky isopropoxy group drastically reduces aqueous solubility. Attempting to dissolve this in water would lead to micro-suspensions and inaccurate concentration gradients.

  • System Equilibration: Flush the C18 reverse-phase column with a mobile phase of 40% Water (0.1% Formic Acid) and 60% Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid protonates the primary amine, enhancing ionization efficiency in the positive electrospray ionization (+ESI) mode.

  • Self-Validating Blank Run: Inject 5 µL of pure Methanol.

    • Validation Logic: Lipophilic compounds notoriously adhere to the stationary phase of C18 columns. A clean blank chromatogram proves the system is free of carryover, validating that any subsequent peaks belong exclusively to the sample.

  • Sample Injection & Detection: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm (capturing the aromatic ring's π-π* transitions) and MS for the [M+H]⁺ ion at m/z 268.32.

  • Data Analysis: Integrate the area under the curve (AUC) for the primary peak. A purity of >95% is required to proceed to analog synthesis.

LCMS_Workflow A Sample Prep (1 mg/mL in MeOH) B Blank Injection (System Validation) A->B Validates C Sample Injection (C18 Column) B->C Proceeds to D UV Detection (254 nm) C->D E ESI-MS (Positive Mode) C->E F Data Analysis (Purity >95%) D->F E->F

Fig 1. Self-validating LC-MS workflow for purity assessment.

Pharmacological Relevance: PDE4 Inhibition Pathway

The ultimate utility of this compound lies in its conversion into a mature PDE4 inhibitor. The molecular scaffold derived from this precursor exerts potent immunomodulatory effects by targeting the PDE4 enzyme, which is primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells[3].

By inhibiting PDE4, the synthesized drug prevents the hydrolysis of cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). This signaling cascade fundamentally alters gene transcription—downregulating pro-inflammatory cytokines (such as TNF-α and IL-23) while simultaneously upregulating anti-inflammatory cytokines (like IL-10). The isopropoxy modification on this specific precursor is hypothesized to increase the drug's residence time within the hydrophobic pocket of the PDE4 active site.

PDE4_Pathway A PDE4 Inhibitor (Synthesized Analog) B PDE4 Enzyme A->B Inhibits C cAMP (Intracellular) B->C Degrades (Blocked) D PKA Activation C->D Activates E CREB Phosphorylation D->E Phosphorylates F Pro-inflammatory Cytokines (TNF-α, IL-23) E->F Downregulates G Anti-inflammatory Cytokines (IL-10) E->G Upregulates

Fig 2. Mechanism of action for PDE4 inhibitors derived from the precursor.

References

  • Amgen. "Otezla® Material Safety Data Sheet." Amgen Inc. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (Compound A)

Abstract This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel small molecule 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, hereafter referred to as Compound A...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel small molecule 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, hereafter referred to as Compound A. As a new chemical entity, a systematic, tiered approach to toxicological assessment is crucial for predicting potential human adverse effects and guiding safer drug development.[1][2][3] This document details the scientific rationale, step-by-step protocols, and data interpretation for a suite of assays designed to evaluate general cytotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), and mechanistic endpoints, including mitochondrial dysfunction, oxidative stress, and genotoxicity. The methodologies are grounded in established regulatory guidelines and industry best practices to ensure robust and reliable data generation for early-stage risk assessment.[4][5][6]

Introduction: The Imperative for Early-Stage In Vitro Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1] Early and comprehensive in vitro toxicity screening is not merely a regulatory checkpoint but a foundational pillar of modern drug development. It provides critical data to de-risk candidates, optimize molecular structures, and focus resources on compounds with the highest probability of success.[2][7]

Compound A, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, is a novel molecule whose structural motifs—a substituted phenyl ring and a propanoic acid moiety—are present in various pharmacologically active agents. This necessitates a thorough evaluation of its potential off-target effects. This guide outlines a tiered, mechanism-driven strategy for characterizing its safety profile.

The Tiered Approach to Toxicity Assessment

A tiered or staged approach allows for a logical progression from broad screening to deep mechanistic investigation, optimizing resource allocation.[7] Our proposed workflow begins with foundational cytotoxicity assays to determine the compound's potency in inducing cell death across different cell types. Subsequent tiers focus on organ-specific liabilities and the underlying molecular mechanisms of any observed toxicity.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Investigation cluster_3 Tier 4: Integrated Risk Assessment T1_Start Compound A Synthesis & QC T1_Cytotox General Cytotoxicity Screening (MTT & LDH Assays) T1_Start->T1_Cytotox T1_IC50 Determine IC50 Values in Multiple Cell Lines T1_Cytotox->T1_IC50 T2_Hepato Hepatotoxicity Assessment (HepG2, 3D Liver Spheroids) T1_IC50->T2_Hepato T2_Cardio Cardiotoxicity Assessment (iPSC-Cardiomyocytes, hERG Assay) T1_IC50->T2_Cardio T3_Mito Mitochondrial Toxicity (Seahorse, MMP) T2_Hepato->T3_Mito T3_ROS Oxidative Stress (ROS/RNS Assays) T2_Hepato->T3_ROS T3_Geno Genotoxicity (In Vitro Micronucleus Assay) T2_Cardio->T3_Geno T4_Risk Data Synthesis & Preliminary Safety Profile T3_Mito->T4_Risk T3_ROS->T4_Risk T3_Geno->T4_Risk

Figure 1. Tiered In Vitro Toxicity Testing Workflow A logical workflow for characterizing Compound A, from broad cytotoxicity to mechanistic insights.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to establish the concentration range at which Compound A elicits a cytotoxic response. We employ two distinct but complementary assays to measure different aspects of cell health: metabolic activity and membrane integrity.

Principle and Rationale
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[2][9][10][11] LDH is a stable cytosolic enzyme that, upon membrane rupture, leaks into the culture medium and can be detected through an enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[10][11]

Using both assays provides a more complete picture. A compound could, for example, inhibit mitochondrial function (low MTT signal) without immediately rupturing the cell membrane (low LDH release).

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human liver carcinoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and resume exponential growth for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound A in dimethyl sulfoxide (DMSO). Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including vehicle controls, must be kept constant and below 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of Compound A. Include "untreated" and "vehicle control" (medium with DMSO only) wells.

  • Incubation: Incubate the plates for 24 and 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data: Foundational Cytotoxicity

Table 1: IC50 Values (µM) for Compound A after 24h and 48h Exposure

Cell LineAssay24h IC50 (µM)48h IC50 (µM)
HepG2 MTT45.228.5
LDH> 10065.1
HEK293 MTT68.742.3
LDH> 10089.4

Interpretation: The data suggests that Compound A reduces metabolic activity (MTT assay) at lower concentrations than it induces membrane damage (LDH assay), particularly at the 24-hour time point. The HepG2 liver cell line appears more sensitive than the HEK293 kidney cell line. The time-dependent increase in toxicity is a common finding. These results guide the concentration selection for subsequent mechanistic assays.

Tier 2: Organ-Specific Toxicity Assessment

Drug-induced liver injury (DILI) and cardiotoxicity are two of the primary reasons for drug attrition.[1][12][13] Therefore, focused assays on liver and heart cells are a critical next step.

Hepatotoxicity Assessment in 3D Liver Spheroids

While 2D cell cultures like HepG2 are useful for initial screening, they often lack the metabolic competency and complex cell-cell interactions of the native liver.[14][15][16] Three-dimensional (3D) liver spheroids, which can be cultured for extended periods, offer a more physiologically relevant model.[13][16][17]

G cluster_0 3D Liver Spheroid Assay Workflow A Seed HepG2 cells in ultra-low attachment plate B Self-assembly into spheroids (3-4 days) A->B C Expose spheroids to Compound A (e.g., 72h) B->C D Collect supernatant for ALT/AST/LDH measurement C->D Biomarkers E Lyse spheroids for ATP content (Viability) C->E Viability

Figure 2. Workflow for Hepatotoxicity Testing in 3D Liver Spheroids This model provides a more in-vivo-like context for assessing liver injury.

  • Spheroid Formation: Seed primary human hepatocytes or HepG2 cells in ultra-low attachment 96-well plates to allow for self-aggregation into spheroids over 3-4 days.

  • Treatment: Treat the mature spheroids with Compound A at concentrations guided by the Tier 1 results (e.g., 0.5x, 1x, and 2x the 48h IC50) for up to 72 hours.

  • Endpoint Analysis:

    • Viability: Measure the ATP content of the spheroids using a luminescence-based assay as an indicator of cell viability.

    • Liver Function: Collect the culture supernatant to measure the release of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), key biomarkers of hepatocellular injury.

Table 2: Hypothetical Hepatotoxicity Data in 3D Liver Spheroids (72h Exposure)

Compound A (µM)Relative ATP Content (%)ALT Release (Fold Change)
Vehicle Control100 ± 5.11.0 ± 0.2
1582.3 ± 6.41.8 ± 0.4
3051.6 ± 4.94.5 ± 0.7
6022.1 ± 3.89.2 ± 1.1

Interpretation: This hypothetical data shows a dose-dependent decrease in spheroid viability (ATP) and a corresponding increase in liver enzyme leakage, confirming the hepatotoxic potential of Compound A in a more advanced model system.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and fatal arrhythmias.[18][19] An automated patch-clamp assay is the industry standard for assessing this risk early.[12][18]

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).

  • Procedure: Cells are captured, and a gigaseal is formed. The hERG current is measured before and after the application of cumulative concentrations of Compound A.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Table 3: Hypothetical hERG Inhibition Data

Compound A (µM)hERG Current Inhibition (%)
0.12.5 ± 1.1
18.9 ± 2.4
1035.7 ± 4.5
3062.1 ± 5.8
IC50 (µM) 21.5

Interpretation: An IC50 value of 21.5 µM places Compound A in a moderate-risk category. The therapeutic window—the ratio between the hERG IC50 and the expected therapeutic plasma concentration—is a critical parameter for risk assessment. Further investigation using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) would be warranted to assess effects on the integrated action potential.[20]

Tier 3: Mechanistic Investigation

Understanding how a compound induces toxicity is essential for predicting its effects and for guiding potential chemical modifications. Based on the initial findings, investigating mitochondrial toxicity, oxidative stress, and genotoxicity is a logical next step.

Mitochondrial Dysfunction

Mitochondria are frequent targets for drug-induced toxicity.[17][21][22][23][24] Impairment can lead to energy depletion, oxidative stress, and initiation of cell death pathways.

This assay exploits cellular metabolism to detect mitochondrial impairment. Cells grown in standard glucose media can generate ATP via glycolysis if mitochondrial oxidative phosphorylation is inhibited. However, cells grown in galactose media are forced to rely on oxidative phosphorylation, making them highly sensitive to mitochondrial toxicants.[13][21][22]

  • Cell Culture: Culture HepG2 cells in two media types: one containing glucose and one where glucose is replaced by galactose.

  • Treatment: Expose both sets of cells to a concentration range of Compound A for 24 hours.

  • Viability Assessment: Measure cell viability in both conditions using an MTT or ATP-based assay.

  • Analysis: Calculate the IC50 values in both glucose and galactose media. A significant "galactose shift" (a much lower IC50 in galactose media) indicates mitochondrial toxicity.

Table 4: Hypothetical Mitochondrial Toxicity Data

Media ConditionIC50 (µM)Fold Shift (Glucose/Galactose)
Glucose45.2\multirow{2}{*}{>10x }
Galactose4.1

Interpretation: A greater than 10-fold shift in IC50 strongly suggests that Compound A impairs mitochondrial function, forcing cells to rely on glycolysis for survival. This corroborates the initial observation that metabolic activity declines before membrane integrity is lost.

Oxidative Stress Induction

Many toxicants exert their effects by increasing the production of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[25][26][27]

  • Cell Culture: Plate HepG2 cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Load cells with a fluorogenic probe such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which becomes fluorescent upon oxidation by ROS/RNS.[26][28]

  • Treatment: Treat cells with Compound A at sub-toxic concentrations (e.g., 0.25x and 0.5x the 24h IC50) and include a positive control (e.g., Menadione).

  • Measurement: Measure the fluorescence intensity over time using a microplate reader.

G cluster_0 Oxidative Stress Pathway A Compound A B Mitochondrial Impairment A->B Inhibits ETC C Increased ROS Production B->C D Cellular Damage (Lipids, DNA, Proteins) C->D E Apoptosis / Necrosis D->E

Figure 3. Hypothesized Mechanism of Toxicity Compound A may impair mitochondrial function, leading to increased ROS and subsequent cellular damage.

Genotoxicity Assessment: The In Vitro Micronucleus Test

Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[4][29] The in vitro micronucleus assay is a cornerstone test that detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[29][30][31]

This protocol is performed in accordance with OECD Test Guideline 487.[5][30][32]

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells.

  • Treatment: Treat cells with Compound A for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic hepatic metabolism. A second treatment arm involves a longer exposure (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitotic division are scored for micronuclei.[29][30][31]

  • Harvesting & Staining: Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Scoring: Using high-content imaging or manual microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, separate nuclei formed from lagging chromosome fragments or whole chromosomes).

  • Cytotoxicity Measurement: Concurrently, determine the level of cytotoxicity to ensure that positive results are not an artifact of excessive cell death. The top concentration should aim for 55±5% cytotoxicity.[5][32]

Table 5: Hypothetical In Vitro Micronucleus Assay Results

Treatment ConditionCompound A (µM)% Binucleated Cells with MicronucleiFold Increase over VehicleResult
- S9 (24h) Vehicle1.2 ± 0.31.0Negative
101.4 ± 0.41.2Negative
201.5 ± 0.51.3Negative
40 (Toxic)1.8 ± 0.61.5Negative
+ S9 (4h) Vehicle1.1 ± 0.21.0Negative
101.3 ± 0.31.2Negative
203.8 ± 0.73.5Positive
405.6 ± 0.95.1Positive

Interpretation: The hypothetical results indicate that Compound A itself is not genotoxic. However, in the presence of metabolic activation (+S9), a significant, dose-dependent increase in micronuclei is observed. This suggests that one or more metabolites of Compound A are genotoxic. This is a critical finding that would necessitate metabolite identification and further testing.

Summary and Integrated Risk Assessment

The tiered in vitro investigation provides a preliminary but comprehensive toxicity profile for Compound A.

  • General Cytotoxicity: The compound exhibits moderate cytotoxicity, with IC50 values in the 28-65 µM range after 48 hours. Liver cells are more sensitive than kidney cells.

  • Organ-Specific Toxicity: A clear hepatotoxic signal was observed in 3D liver spheroids. Cardiotoxicity risk is moderate, based on a hERG IC50 of 21.5 µM.

  • Mechanism of Toxicity: The primary mechanism appears to be mitochondrial impairment, leading to reduced metabolic activity and likely inducing oxidative stress.

  • Genotoxicity: A significant structural liability exists, as metabolic activation produces genotoxic metabolites.

References

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Hynes, J., et al. (2021). Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]

  • Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. [Link]

  • GenEvolutioN. (2025). Micronucleus test: a cornerstone of genotoxicity assessment. [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis. [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • ImQuest BioSciences. Mitochondrial Toxicity and Functional Assays. [Link]

  • Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay Kit. [Link]

  • BioIVT. Hepatotoxicity. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • Evotec. Comparing in vitro Mitochondrial Toxicity Assays. [Link]

  • U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Saleh, M. A., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link]

  • Gunness, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research. [Link]

  • Hynes, J., et al. (2019). Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]

  • OECD. (2014). Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

  • Tutty, S., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • InSphero. (2024). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. [Link]

  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • Selyunin, A., et al. (2021). Comparability of In Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Nanomaterials. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Cyprotex - Evotec. hERG Safety. [Link]

  • ScienceDirect. (2011). In Vitro Toxicity Testing. [Link]

  • Takeda, M., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLoS ONE. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Eskes, C., & Whelan, M. (2011). In vitro Toxicity Testing in the Twenty-First Century. Alternatives to Animal Experimentation. [Link]

  • Ghallab, A. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Toxicology. [Link]

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Exploratory

A Technical Guide to the Anticipated Pharmacokinetic Profile of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist I. Introduction: A Novel Scaffold with Therapeutic Promise The 3-amino-3-phenylpropanoic acid scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

I. Introduction: A Novel Scaffold with Therapeutic Promise

The 3-amino-3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to mimic natural amino acids and interact with biological targets. The specific substitutions of an ethoxy and an isopropoxy group on the phenyl ring of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid suggest a potential targeting of phosphodiesterase 4 (PDE4), an enzyme class where similarly substituted phenyl rings are common pharmacophores.[1] PDE4 inhibitors are a class of drugs with significant anti-inflammatory properties, approved for the treatment of conditions like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[1]

Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful development of any new chemical entity. This guide provides a comprehensive, technically-grounded framework for anticipating and evaluating the pharmacokinetic properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid derivatives.

II. Absorption: From Administration to Systemic Circulation

The oral bioavailability of a drug is a critical determinant of its therapeutic utility. For structurally similar PDE4 inhibitors like apremilast, oral bioavailability is approximately 73%, with peak plasma concentrations (Cmax) reached within 2.5 hours.[2][3][4] Food does not significantly alter the extent of absorption for apremilast.[2][3]

Key Experimental Protocol: In Situ Intestinal Perfusion for Absorption Studies

This protocol allows for the direct measurement of drug absorption across the intestinal wall, providing insights into the rate and extent of absorption.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are fasted overnight with free access to water.

  • Anesthesia and Surgical Preparation: Anesthetize the rat with an appropriate agent (e.g., urethane). A midline abdominal incision is made to expose the small intestine.

  • Catheter Placement: Cannulate the jejunum and ileum with flexible tubing.

  • Perfusion: The intestinal segment is gently flushed with warm saline to remove any residual contents. The test compound, dissolved in a suitable buffer (e.g., Krebs-Ringer), is then perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Perfusate samples are collected from the outlet tubing at predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The intestinal absorption rate constant (Ka) and the apparent permeability coefficient (Papp) are calculated from the disappearance of the compound from the perfusate over time.

Diagram: Experimental Workflow for In Situ Intestinal Perfusion

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select and Fast Animal Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgical_Prep Surgical Preparation to Expose Intestine Anesthesia->Surgical_Prep Catheterization Cannulate Intestinal Segment Surgical_Prep->Catheterization Flushing Flush Intestinal Segment Catheterization->Flushing Perfusion Perfuse with Drug Solution Flushing->Perfusion Sample_Collection Collect Perfusate Samples at Time Points Perfusion->Sample_Collection LC_MS_Analysis Quantify Drug Concentration by LC-MS/MS Sample_Collection->LC_MS_Analysis Data_Analysis Calculate Absorption Parameters (Ka, Papp) LC_MS_Analysis->Data_Analysis

Caption: Workflow for assessing intestinal absorption using in situ perfusion.

III. Distribution: Reaching the Target Tissues

Once absorbed, a drug distributes throughout the body. The volume of distribution (Vd) provides an indication of the extent of this distribution. For apremilast, the apparent volume of distribution is 87 L, suggesting a moderate distribution into tissues.[3] Plasma protein binding is another crucial factor, as only the unbound fraction of a drug is pharmacologically active. Apremilast exhibits approximately 68% binding to human plasma proteins.[2][3]

IV. Metabolism: The Body's Chemical Modifications

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion. For many PDE4 inhibitors, metabolism is extensive and a primary route of elimination.[5]

Metabolic Pathways of Related Compounds

Structurally similar compounds like apremilast undergo extensive metabolism through multiple pathways.[5] These include:

  • CYP-mediated oxidation: Cytochrome P450 enzymes, particularly CYP3A4, play a major role.[2] Minor contributions from CYP1A2 and CYP2A6 have also been observed.[2][3]

  • Glucuronidation: Following oxidation, metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion.[5][6]

  • Hydrolysis: Non-CYP-mediated hydrolysis can also be a significant metabolic pathway.[2][3]

For the 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid scaffold, O-dealkylation of the ethoxy and isopropoxy groups is a highly probable metabolic route. The propanoic acid side chain may also be susceptible to various metabolic transformations.

Key Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This in vitro assay is a standard method to identify the primary metabolic pathways and the CYP450 isozymes involved in a drug's metabolism.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from human or other species of interest), the test compound, and a NADPH-generating system (which is essential for CYP450 activity) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the mixture to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • CYP450 Isozyme Identification: To identify the specific CYP isozymes involved, the experiment can be repeated with specific chemical inhibitors of each isozyme or by using recombinant human CYP enzymes.[7]

Diagram: Metabolic Fate of a Hypothetical Derivative

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Derivative O_Dealkylation O-Dealkylation (ethoxy/isopropoxy) Parent->O_Dealkylation Hydroxylation Hydroxylation (Aromatic Ring or Side Chain) Parent->Hydroxylation Glucuronidation Glucuronide Conjugation O_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion

Caption: Predicted metabolic pathways for the target compound class.

V. Excretion: Eliminating the Drug from the Body

The final step in the pharmacokinetic journey is excretion. For apremilast, approximately 58% of a radioactive dose is excreted in the urine and 39% in the feces.[5] Unchanged drug accounts for less than 7% of the excreted radioactivity, highlighting the extensive metabolism of the compound.[5] The major circulating metabolite is an inactive O-desmethyl apremilast glucuronide.[5]

VI. Quantitative Pharmacokinetic Parameters of Structurally Related Compounds

The following table summarizes key pharmacokinetic parameters for apremilast, a relevant comparator molecule.

ParameterValueReference
Absolute Bioavailability ~73%[2][3]
Time to Peak Plasma Concentration (Tmax) ~2.5 hours[3][4]
Apparent Volume of Distribution (Vd) 87 L[3]
Plasma Protein Binding ~68%[2][3]
Terminal Elimination Half-life (t1/2) 6-9 hours[2][3]
Plasma Clearance ~10 L/hr[2]

VII. Conclusion and Future Directions

The pharmacokinetic profile of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid derivatives is predicted to be characterized by good oral absorption, moderate tissue distribution, and extensive metabolism primarily mediated by CYP3A4, followed by excretion of the metabolites in both urine and feces. The propanoic acid moiety may also influence the molecule's interaction with drug transporters, which warrants further investigation.

Researchers and drug development professionals working with this novel scaffold should prioritize early in vitro ADME screening to validate these predictions. A thorough understanding of the metabolic pathways will be crucial for identifying potential drug-drug interactions and for guiding lead optimization efforts to enhance the overall pharmacokinetic properties and develop a safe and effective therapeutic agent.

VIII. References

  • Moretto, S., et al. (2015). In vitro and in vivo metabolism of CHF 6001, a selective phosphodiesterase (PDE4) inhibitor. Xenobiotica, 45(10), 857-867. [Link]

  • Taylor & Francis Online. (2015). In vitro and in vivo metabolism of CHF 6001, a selective phosphodiesterase (PDE4) inhibitor. [Link]

  • Bateman, K. P., et al. (2006). Interspecies in vitro metabolism of the phosphodiesterase-4 (PDE4) inhibitor L-454,560. Journal of Mass Spectrometry, 41(6), 771-780. [Link]

  • U.S. Food and Drug Administration. (2013). Pharmacology Review(s) - OTEZLA (apremilast) tablets. [Link]

  • Kaur, M., & Singh, M. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P & T : a peer-reviewed journal for formulary management, 40(8), 487–491. [Link]

  • Plenevaux, A., et al. (2005). Comparison of the binding of [3H]R(-)- and [11C]S(+)-rolipram in vitro and in vivo, and their use as PET radiotracers for the quantificative assay of PDE4. NeuroImage, 25(2), 519-530. [Link]

  • Schett, G., et al. (2015). Apremilast: a novel PDE4 inhibitor for the treatment of psoriatic arthritis. Expert review of clinical immunology, 11(1), 11-19. [Link]

  • Li, Y., et al. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Study. Drug Design, Development and Therapy, 18, 1923–1933. [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. [Link]

  • Frontiers Media S.A. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and its Analogs: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a substituted β-amino acid of significant interest to researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a substituted β-amino acid of significant interest to researchers, scientists, and professionals in drug development. Due to the apparent novelty of this specific compound, this guide also details the synthesis, properties, and applications of its close structural analogs, providing a foundational understanding for the exploration of this chemical class.

Chemical Identity and Registry Information

A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, indicates that a CAS number has not been assigned to 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid . This suggests the compound may be a novel chemical entity that is not yet widely synthesized or commercially available.

However, structurally similar compounds are well-documented, providing a strong basis for understanding the target molecule. The primary analogs of interest are:

Compound NameCAS NumberMolecular FormulaMolecular Weight
3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid201408-36-8C12H17NO4239.27 g/mol
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid54503-18-3C12H17NO4239.27 g/mol

These analogs serve as valuable reference compounds for predicting the chemical properties, synthetic routes, and potential biological activities of the title compound.

The Significance of β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of the more common α-amino acids, with the amino group located on the β-carbon relative to the carboxyl group. This structural difference imparts unique conformational properties. Peptides and other molecules incorporating β-amino acids, often called β-peptides, can form stable secondary structures, such as helices, and are notably resistant to proteolytic degradation.[1][2] This resistance to enzymatic breakdown makes them highly attractive as peptidomimetics in drug design, with potential applications as receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents.[1][]

The 3-amino-3-arylpropanoic acid scaffold, in particular, is a key building block in medicinal chemistry.[4][5] For instance, derivatives of 3-amino-3-phenylpropionic acid are used in the synthesis of various pharmaceuticals.[6] The specific substituents on the phenyl ring play a crucial role in modulating the pharmacological activity of these compounds, making molecules like 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid intriguing targets for new therapeutic agents.

Synthesis of 3-Amino-3-arylpropanoic Acids: A General Protocol

A facile one-pot synthesis method is commonly employed for the preparation of 3-amino-3-arylpropanoic acids.[5][7] This approach involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate. The following is a detailed protocol adapted for the hypothetical synthesis of the title compound.

Experimental Protocol: One-Pot Synthesis

Objective: To synthesize 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

Starting Materials:

  • 3-ethoxy-4-isopropoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Methanol (or other suitable alcohol solvent)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.05 eq.) and ammonium acetate (2.0 eq.) in methanol.

  • Addition of Aldehyde: To the stirred solution, add 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Diagram of the Synthetic Workflow

Synthesis_Workflow Reactants 3-ethoxy-4-isopropoxybenzaldehyde Malonic Acid Ammonium Acetate Reaction Reflux (4-6 hours) Reactants->Reaction Solvent Methanol Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Purification->Product

Caption: One-pot synthesis workflow for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will confirm the presence of aromatic protons, the benzylic proton (CH-NH2), the methylene protons (CH2-COOH), and the protons of the ethoxy and isopropoxy groups, along with the amino and carboxylic acid protons (which may be exchangeable with D2O).

  • ¹³C NMR: Will show the expected number of carbon signals corresponding to the aromatic ring, the carboxylic acid, and the aliphatic carbons of the propanoic acid backbone and the alkoxy substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is crucial for confirming the molecular weight and elemental composition of the target molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for chiral separations if a stereospecific synthesis is performed.

Sample HPLC Protocol for Purity Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Potential Applications in Drug Development

Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for a range of therapeutic applications. The introduction of ethoxy and isopropoxy groups on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

  • G-Protein Coupled Receptor (GPCR) Modulation: Substituted phenylpropanoic acids have shown potential as modulators of GPCRs. For example, certain derivatives act as agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion, making them potential candidates for the treatment of type 2 diabetes.[8]

  • Anticancer Agents: The 3-aminopropanoic acid scaffold has been explored for the development of antiproliferative agents that target receptor tyrosine kinases like c-MET and HER2.[9][10]

  • Neurological Disorders: The structural similarity of these compounds to neurotransmitters suggests their potential utility in developing drugs for neurological conditions.[4]

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Ligand Arylpropanoic Acid Derivative GPCR GPCR (e.g., GPR40) Ligand->GPCR Activation G_Protein Gαq/11 GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Potential GPCR signaling pathway modulated by a 3-amino-3-arylpropanoic acid derivative.

Conclusion

While 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is not a cataloged compound with a registered CAS number, its synthesis and characterization are readily achievable through established chemical methodologies. The structural framework of β-amino acids, particularly those with substituted aryl groups, holds significant promise for the development of novel therapeutics. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the potential applications of this and related compounds in the field of drug discovery.

References

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (2004). Scribd. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. PMC. [Link]

  • β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • 3-AMINO-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • REGISTRY Database Summary Sheet. CAS. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid: An Application Note and Detailed Protocol

Introduction β-amino acids are crucial structural motifs in a variety of biologically active molecules and are of significant interest in medicinal and pharmaceutical chemistry. Their incorporation into peptides can enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

β-amino acids are crucial structural motifs in a variety of biologically active molecules and are of significant interest in medicinal and pharmaceutical chemistry. Their incorporation into peptides can enhance metabolic stability and potency. This document provides a detailed, two-step synthesis protocol for a novel β-amino acid, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. The synthesis commences with the preparation of the key intermediate, 3-ethoxy-4-isopropoxybenzaldehyde, via a Williamson ether synthesis, followed by a one-pot reaction to construct the final β-amino acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, including mechanistic insights and practical considerations.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: One-Pot β-Amino Acid Synthesis A 3-Ethoxy-4-hydroxybenzaldehyde I1 + A->I1 B 2-Bromopropane B->I1 C Base (e.g., K2CO3) C->I1 Solvent (e.g., DMF) Heat D 3-Ethoxy-4-isopropoxybenzaldehyde D2 3-Ethoxy-4-isopropoxybenzaldehyde I1->D I2 + D2->I2 E Malonic Acid E->I2 F Ammonium Acetate F->I2 Solvent (e.g., Ethanol) Reflux G 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid I2->G

Caption: Overall two-step synthesis of the target β-amino acid.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)ReagentPlus®, ≥99%Sigma-Aldrich
2-Bromopropane99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich
Diethyl ether (Et₂O), anhydrous≥99.7%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentVWR Chemicals
Malonic Acid99%Alfa Aesar
Ammonium Acetate≥98%Sigma-Aldrich
Ethanol (EtOH), 200 proofACS/USP GradePharmco-Aaper
Hydrochloric Acid (HCl), concentratedACS ReagentJ.T. Baker
Sodium Hydroxide (NaOH)ACS ReagentEMD Millipore
Deionized Water (H₂O)Type 1In-house system
Silica Gel for column chromatography60 Å, 230-400 meshSorbent Technologies
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)99.8 atom % DCambridge Isotope Labs

Experimental Protocol

Step 1: Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

Mechanistic Insight: This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[1][2] The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. Anhydrous polar aprotic solvents like DMF are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[3][4]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.4 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (8.4 mL, 90.3 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted starting material, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).

  • The fractions containing the pure product are combined and the solvent is evaporated to give 3-ethoxy-4-isopropoxybenzaldehyde as a pale yellow oil.

Expected Yield: ~80-90%

Step 2: Synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Mechanistic Insight: This one-pot reaction is a variation of the Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. Initially, the aldehyde reacts with malonic acid in the presence of ammonium acetate. The ammonium acetate serves as both a catalyst and a source of ammonia. The reaction likely proceeds through the formation of an imine intermediate, which then undergoes a Michael addition with the enolate of malonic acid. Subsequent hydrolysis and decarboxylation afford the final β-amino acid.[4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the synthesized 3-ethoxy-4-isopropoxybenzaldehyde (from Step 1, e.g., 10.0 g, 48.0 mmol) in ethanol (100 mL).

  • To this solution, add malonic acid (5.5 g, 52.8 mmol) and ammonium acetate (11.1 g, 144.0 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C).

  • Maintain the reflux for 6-8 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of the crude amino acid should form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • To purify the product, the crude solid can be recrystallized from a mixture of water and ethanol. Dissolve the solid in a minimum amount of hot water, and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with cold ethanol, and dry under vacuum to obtain 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid as a white crystalline solid.

Expected Yield: ~60-70%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: β-Amino Acid Synthesis A Combine 3-ethoxy-4-hydroxybenzaldehyde, K2CO3, and DMF B Add 2-bromopropane A->B C Heat at 80°C for 12-16h B->C D Aqueous work-up and extraction with Et2O C->D E Purify by column chromatography D->E F Dissolve aldehyde from Step 1 in Ethanol E->F Characterize intermediate G Add malonic acid and ammonium acetate F->G H Reflux for 6-8h G->H I Cool and filter crude product H->I J Recrystallize from water/ethanol I->J K Characterize final product J->K Final product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The synthesized intermediate and the final product should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for 3-ethoxy-4-isopropoxybenzaldehydeExpected Observations for the Final Product
¹H NMR Peaks corresponding to the ethoxy, isopropoxy, aromatic, and aldehyde protons. The aldehyde proton should appear as a singlet around 9.8 ppm.Disappearance of the aldehyde proton peak. Appearance of new peaks for the α and β protons of the propanoic acid backbone. The chemical shifts will be dependent on the deuterated solvent and pH.
¹³C NMR A peak corresponding to the aldehyde carbon around 190 ppm.Disappearance of the aldehyde carbon peak. Appearance of a new peak for the carboxylic acid carbon around 170-180 ppm.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass (C₁₂H₁₆O₃, M.W. 208.25 g/mol ).Molecular ion peak corresponding to the calculated mass (C₁₄H₂₁NO₄, M.W. 267.32 g/mol ).
Infrared (IR) Spectroscopy A strong C=O stretching band for the aldehyde at ~1690 cm⁻¹. C-O stretching bands for the ethers.A broad O-H stretch for the carboxylic acid. A C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹. N-H stretching bands for the amine.
Melting Point Not applicable (liquid at room temperature).A sharp melting point for the crystalline solid.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromopropane is a flammable liquid and should be handled with care.

  • DMF is a potential teratogen and should be handled with appropriate caution.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

References

  • PubChem. 3-Ethoxy-4-isopropoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461.

Sources

Application

A Robust HPLC-UV Method for the Achiral and Chiral Analysis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

An Application Note and Protocol for Researchers and Drug Development Professionals Abstract and Introduction 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a substituted β-amino acid derivative. As with many a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Abstract and Introduction

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a substituted β-amino acid derivative. As with many active pharmaceutical ingredients (APIs) and intermediates, ensuring its chemical purity and stereochemical integrity is paramount for safety and efficacy. This application note presents a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for both the achiral purity assessment and the chiral separation of its enantiomers.

The molecule possesses several key structural features that dictate the analytical strategy: a chiral center at the C-3 position, a phenyl group providing a chromophore for UV detection, and zwitterionic character due to the amino and carboxylic acid moieties. This guide provides two distinct but complementary protocols:

  • A reversed-phase HPLC (RP-HPLC) method for quantifying the compound and its process-related impurities.

  • A chiral HPLC method for resolving and quantifying the individual enantiomers.

The narrative explains the scientific rationale behind the selection of columns, mobile phases, and detection parameters, offering a field-proven approach for researchers in process development, quality control, and analytical R&D.

Analyte Properties & Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

Key Molecular Characteristics
  • Structure: The molecule contains a propanoic acid backbone, an amino group, and a substituted phenyl ring.

  • Chromophore: The 3-ethoxy-4-isopropoxyphenyl group acts as a chromophore, allowing for direct UV detection, typically in the 220-280 nm range.

  • Zwitterionic Nature: The presence of both a basic amino group and an acidic carboxylic acid group means the molecule's net charge is highly dependent on the pH of the solution. This property is critical for controlling retention and peak shape in reversed-phase chromatography.

  • Chirality: The carbon atom to which the amino group and the phenyl ring are attached is a stereocenter. Therefore, the molecule exists as a pair of enantiomers (R and S forms). For pharmaceutical applications, it is often necessary to isolate and quantify each enantiomer, as they may exhibit different pharmacological and toxicological profiles.

Overall Analytical Workflow

The analytical approach is bifurcated to address two distinct quality attributes: chemical purity and enantiomeric purity.

G Sample Bulk Drug Substance 3-Amino-3-(3-ethoxy-4- isopropoxyphenyl)propanoic acid Prep Sample Preparation (Dissolution in Diluent) Sample->Prep Split Analytical Strategy Prep->Split Achiral Protocol 1: Achiral Purity Analysis Split->Achiral Assess Impurities Chiral Protocol 2: Chiral Purity Analysis Split->Chiral Assess Enantiomers Achiral_Col Column: Standard C18 Achiral->Achiral_Col Chiral_Col Column: Chiral Stationary Phase (CSP) Chiral->Chiral_Col Achiral_Result Result: Chemical Purity (% Area) Achiral_Col->Achiral_Result Chiral_Result Result: Enantiomeric Purity (% ee) Chiral_Col->Chiral_Result

Caption: Overall analytical workflow for purity and enantiomeric analysis.

Method Development & Optimization Rationale

Achiral (Purity) Method Development by RP-HPLC

The primary goal of the achiral method is to separate the main compound from any potential process impurities or degradation products.

  • Column Selection: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its nonpolar stationary phase retains the analyte based on its hydrophobicity. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is typically chosen over methanol for its lower viscosity and UV cutoff, often providing sharper peaks for aromatic compounds.

    • Aqueous Phase & pH Control: This is the most critical parameter. Due to the analyte's zwitterionic nature, the mobile phase pH must be controlled with a buffer to ensure consistent ionization and, therefore, reproducible retention and symmetrical peak shape.

      • At low pH (e.g., <2.5) , the carboxylic acid group is protonated (neutral) and the amino group is protonated (positive charge). The overall charge is cationic.

      • At high pH (e.g., >9.5) , the carboxylic acid is deprotonated (negative charge) and the amino group is neutral. The overall charge is anionic.

      • At an intermediate pH , the molecule exists as a zwitterion. For good retention on a C18 column, suppressing the ionization of the carboxylic acid group by using an acidic mobile phase (e.g., pH 2.5-3.5) with a phosphate or formate buffer is a robust strategy. This renders the molecule more nonpolar, increasing its interaction with the stationary phase.

Caption: Relationship between mobile phase pH and analyte ionization/retention.

  • Detection: Based on the substituted phenyl ring, a detection wavelength of 225 nm is proposed to provide high sensitivity for the parent compound and related impurities.

Chiral Separation Method Development

Direct separation on a Chiral Stationary Phase (CSP) is generally preferred over derivatization as it simplifies sample preparation and avoids potential side reactions.[1][2] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for the separation of underivatized amino acids.[1][3]

  • Column Selection: An Astec® CHIROBIOTIC® T (teicoplanin-based) column is an excellent choice for this application. These columns possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar, ionic compounds like amino acids.[1]

  • Mobile Phase: Chiral separations on these columns can be achieved in reversed-phase, normal-phase, or polar organic modes. For this zwitterionic analyte, a reversed-phase or polar organic mode is most suitable. A simple mobile phase system consisting of an alcohol (like ethanol or methanol), acetonitrile, and a small amount of an acid and base (e.g., acetic acid and triethylamine) often provides the necessary enantioselectivity. The acid and base modifiers interact with both the analyte and the CSP to modulate retention and improve peak shape.

Experimental Protocols

Protocol 1: Achiral Purity Analysis by RP-HPLC

Objective: To quantify 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and separate it from potential process-related impurities.

A. Instrumentation and Reagents

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric Acid (AR grade).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water. (Add 1.0 mL of H₃PO₄ to 1 L of water and mix).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter if necessary.

C. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-28 min: 80% B28-28.1 min: 80% to 20% B28.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 35 minutes

D. System Suitability Test (SST) Inject the standard solution six times. The results should meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 1.0%

Protocol 2: Chiral Purity Analysis

Objective: To separate and quantify the enantiomers of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

A. Instrumentation and Reagents

  • HPLC System: As described in Protocol 1.

  • Reagents: Ethanol (200 proof, HPLC grade), Acetonitrile (HPLC grade), Acetic Acid (glacial, AR grade), Triethylamine (TEA, HPLC grade).

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.

B. Preparation of Solutions

  • Mobile Phase: Ethanol / Acetonitrile / Acetic Acid / TEA (50:50:0.03:0.02 v/v/v/v). Note: The ratio of ethanol to acetonitrile and the concentration of acid/base modifiers may require optimization.

  • Diluent: Mobile Phase.

  • Standard Solution (Racemic, 0.5 mg/mL): If a racemic standard is available, prepare it as described in Protocol 1 using the chiral diluent. This is used for system suitability to demonstrate resolution.

  • Sample Solution (0.5 mg/mL): Prepare the enantiomerically enriched sample as described in Protocol 1 using the chiral diluent.

C. Chromatographic Conditions

ParameterValue
Column Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Ethanol/ACN/Acetic Acid/TEA (50:50:0.03:0.02)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time ~30 minutes (or until both enantiomers have eluted)

D. System Suitability Test (SST) Inject the racemic standard solution.

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

Inject the enantiomerically pure sample solution six times.

  • Tailing Factor (Asymmetry): ≤ 1.5

  • %RSD of Peak Area: ≤ 1.0%

Method Validation Principles

Once developed, these methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The two HPLC methods detailed in this application note provide a robust framework for the comprehensive quality assessment of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. The reversed-phase method enables accurate purity determination against process-related impurities, with mobile phase pH being the critical parameter for achieving optimal chromatography. The chiral method allows for the direct separation of enantiomers on a teicoplanin-based CSP, a critical capability for developing stereochemically pure pharmaceuticals. These protocols serve as a validated starting point for routine analysis in quality control and a reliable guide for further method optimization in research and development settings.

References

  • Esquivel, B., Jimenez, R., Castaneda, G., & Licea, A. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Lestari, W. W., & Purnomo, A. S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • MtoZ Biolabs. Workflow and Analytical Strategies of HPLC for Amino Acid Determination. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid in DMSO for In Vitro Cellular Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid using...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid using Dimethyl Sulfoxide (DMSO) for cell culture applications. Due to its broad dissolving capabilities, DMSO is an indispensable solvent in life science research for compounds with poor aqueous solubility.[1][2] However, its use necessitates rigorous protocols to mitigate challenges such as compound precipitation, solvent-induced cytotoxicity, and degradation of the stock solution.[2][3] This guide details the underlying principles of DMSO-based stock preparation, provides validated, step-by-step protocols for creating and diluting solutions, and offers troubleshooting advice to ensure the generation of accurate, reproducible, and reliable experimental data.

Part 1: Compound Characteristics and Solvent Selection

Physicochemical Profile of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Understanding the physicochemical properties of the target compound is the first step in developing a robust dissolution protocol. While specific experimental data for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is not widely published, we can infer its characteristics from its structure and data from analogous compounds.[4][5][6] Researchers must consult the certificate of analysis (CoA) provided by their specific supplier for the most accurate information.

Table 1: Physicochemical Properties of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and Analogs

Property Value (3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid) Reference Analog Source
Molecular Formula C₁₄H₂₁NO₄ C₁₂H₁₇NO₄ (Methoxy analog) [4][6]
Molecular Weight 267.32 g/mol (Calculated) 239.27 g/mol (Methoxy analog) [4][6]
Appearance Assumed to be a solid (powder/crystalline) Solid [7]
Aqueous Solubility Predicted to be low N/A N/A

| Recommended Solvent | DMSO | DMSO |[8] |

The Critical Role of DMSO Quality

The quality of the DMSO used is paramount to prevent experimental artifacts. The presence of water, in particular, can decrease the solubility of hydrophobic compounds and promote degradation over time.[3][9]

Causality Behind Solvent Choice: Anhydrous, high-purity DMSO is specified because its hygroscopic nature means it readily absorbs atmospheric moisture. This absorbed water can compromise the stability of the compound in solution and lead to its precipitation upon dilution into aqueous cell culture media.[3]

Table 2: Recommended DMSO Grades for Cell Culture Applications

Grade Purity Key Features & Rationale Source
Anhydrous ≥99.9% Contains minimal water, which is critical for preventing compound precipitation and degradation. [3]
Molecular Biology Grade ≥99.9% Tested for the absence of nucleases (DNase, RNase) and proteases, ensuring the integrity of biological assays. [3]

| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical applications, suitable for all research uses. |[3] |

Part 2: The Duality of DMSO in Cell Culture: Solvent vs. Cytotoxin

While an excellent solvent, DMSO is not biologically inert and exhibits dose-dependent cytotoxicity.[10] Understanding this relationship is crucial for designing experiments where the observed effects are attributable to the test compound, not the solvent.

DMSO-Induced Cytotoxicity

At high concentrations, DMSO can permeabilize cell membranes, inhibit proliferation, and even induce apoptosis.[10][11][12] The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%.

Expert Insight: Different cell types exhibit varying sensitivity to DMSO. Primary cells and stem cells are often more sensitive than immortalized cancer cell lines.[2][12] It is a non-negotiable best practice to perform a DMSO toxicity assay on your specific cell line to determine the maximum tolerable concentration before initiating compound screening experiments.

Table 3: General Guidelines for Final DMSO Concentration in Cell Culture Media

Cell Type Recommended Max Final DMSO Concentration Rationale Source
Immortalized Cell Lines 0.1% - 0.5% Generally tolerant to this range for standard incubation times (24-72h). [10][12]
Primary Cell Cultures ≤ 0.1% More sensitive to solvent effects; minimizing DMSO concentration is critical for maintaining cellular health. [2][12]
High-Throughput Screening (HTS) 0.1% - 1% Concentration should be optimized and kept consistent across all plates to ensure data validity. [2][13]

| Long-Term Exposure (>72h) | ≤ 0.1% | Reduces cumulative toxic effects over extended experimental periods. |[10] |

The Indispensable Vehicle Control

To scientifically validate that the observed cellular phenotype is a result of the test compound, a vehicle control must be included in every experiment. This control consists of cells treated with the same final concentration of DMSO as the test articles, but without the compound.

G cluster_0 Experimental Design Untreated Untreated Cells (Media Only) Vehicle Vehicle Control (Media + Final DMSO %) Untreated->Vehicle Compare to assess - Solvent Toxicity Test Test Compound (Media + Final DMSO % + Compound) Vehicle->Test Compare to assess - Compound-Specific Effect

Caption: Logical flow for a properly controlled cell culture experiment.

Part 3: Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a highly concentrated primary stock solution. All steps involving open containers of the compound or DMSO should ideally be performed in a chemical fume hood or a biosafety cabinet to ensure sterility and safety.[3]

Workflow Overview

Caption: Workflow for preparing a concentrated DMSO stock solution.

Step-by-Step Methodology

1. Pre-Protocol Calculations:

  • Objective: Calculate the mass of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid needed to make a 10 mM stock solution.

  • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Example for 2 mL of 10 mM Stock:

    • Mass (mg) = 10 mM × 2 mL × 267.32 g/mol = 5.35 mg

    • Note: It is often easier to weigh a slightly larger mass (e.g., 10 mg) and adjust the DMSO volume accordingly to achieve the desired concentration.[8]

    • Adjusted Volume (mL) = Weighed Mass (mg) / [Desired Concentration (mM) × Molecular Weight ( g/mol )]

    • Adjusted Volume for 10 mg = 10 mg / (10 mM × 267.32 g/mol ) = 3.74 mL of DMSO

2. Materials and Equipment:

  • 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (solid form)

  • Anhydrous DMSO (≥99.9% purity)[3]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes (1.5 or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)[2]

3. Dissolution Procedure:

  • Place a sterile microcentrifuge tube on the analytical balance and tare (zero) it.

  • Carefully weigh the calculated mass of the compound directly into the tube. For small quantities, it is best to dissolve the entire contents of the supplier's vial to avoid loss from weighing.[8]

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.[3]

  • Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[2]

  • Visually inspect the solution against a light source. If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[2]

  • Gentle warming (up to 37°C) can be used as a last resort for difficult-to-dissolve compounds, but only if the compound's temperature stability is confirmed. [2]

4. Aliquoting and Storage:

  • Once the compound is fully dissolved, creating a clear solution, immediately aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Rationale: This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduce water contamination into the primary stock.[3][14]

  • Store the aliquots in a freezer at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage, protected from light.[3]

Part 4: Protocol for Serial Dilution and Working Solution Preparation

A frequent cause of experimental failure is compound precipitation when a concentrated DMSO stock is diluted directly into aqueous culture medium.[15] To prevent this, serial dilutions should be performed in 100% DMSO first.

Serial Dilution Workflow

G cluster_0 Dilution in 100% DMSO cluster_1 Final Dilution in Media Stock 10 mM Stock in 100% DMSO D1 1 mM Stock->D1 1:10 D2 100 µM D1->D2 1:10 D3 10 µM D2->D3 1:10 Plate Cell Culture Plate (e.g., 200 µL/well) D3->Plate Add 2 µL of 10 µM stock (1:100 dilution) to get 100 nM final conc. (0.1% Final DMSO)

Caption: Serial dilution in 100% DMSO prior to final working dilution.

Step-by-Step Methodology

1. Serial Dilution in 100% DMSO:

  • Label a series of sterile microcentrifuge tubes for each desired concentration in your dilution series (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • To create a 10-fold dilution series, add 90 µL of 100% DMSO to each labeled tube except the first one in the series.

  • Thaw one aliquot of your 10 mM primary stock.

  • Transfer 10 µL of the 10 mM stock into the tube labeled "1 mM" (containing 90 µL of DMSO). Cap and vortex thoroughly. This is your 1 mM intermediate stock.

  • Using a fresh pipette tip, transfer 10 µL of the newly created 1 mM stock into the tube labeled "100 µM". Cap and vortex.

  • Continue this process for the entire series, using a fresh tip for each transfer to ensure accuracy.[2]

2. Preparation of Final Working Solution in Cell Culture Medium:

  • Objective: Dilute an intermediate DMSO stock into the cell culture medium to achieve the final desired treatment concentration while keeping the DMSO concentration at or below 0.1%.

  • Calculation: To achieve a final DMSO concentration of 0.1%, the dilution factor from the DMSO stock into the media must be 1:1000. For 0.5%, the factor is 1:200.

  • Example:

    • Goal: Treat cells in a 96-well plate with a final concentration of 100 nM.

    • Plate Volume: 200 µL per well.

    • Required Dilution Factor for DMSO: To achieve a final DMSO concentration of 0.5%, you need a 1:200 dilution.

    • Intermediate Stock Needed: Final Conc. × Dilution Factor = 100 nM × 200 = 20,000 nM or 20 µM.

    • Procedure: Add 1 µL of your 20 µM intermediate stock (prepared in 100% DMSO) to the 199 µL of medium already in the well. Mix gently by pipetting.

    • Vehicle Control: To the control wells, add 1 µL of 100% DMSO to 199 µL of medium.

Part 5: Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve in DMSO. - Insufficient solvent volume.- Compound has very low solubility.- Poor quality (hydrated) DMSO. - Re-calculate and confirm the correct volume of DMSO was added.- Try sonicating the sample for 10-15 minutes.[2]- Use a fresh, unopened bottle of anhydrous DMSO.[3]- If all else fails, the compound may require a different solvent or preparation method (consult supplier).
Precipitate forms when adding DMSO stock to media. - The final concentration of the compound exceeds its aqueous solubility limit.- The DMSO stock was too concentrated, causing it to "crash out" upon dilution. - Perform serial dilutions in 100% DMSO to create a less concentrated intermediate stock before the final dilution into media.[15]- Increase the final volume of the cell culture media to lower the final compound concentration.- Slowly add the DMSO stock to the media while gently vortexing/swirling the tube.
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound over time.- Inaccurate pipetting during dilution. - Always use single-use aliquots for each experiment.[3]- Prepare fresh intermediate dilutions from the primary stock for each experiment.- Ensure all micropipettes are properly calibrated.

| Toxicity observed in vehicle control wells. | - The final DMSO concentration is too high for the specific cell line.- The DMSO has degraded to toxic byproducts. | - Perform a DMSO dose-response curve to determine the non-toxic concentration for your cells (aim for ≤0.1%).[12]- Use a fresh, high-purity bottle of DMSO. |

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1035-1041.
  • Cheng, X., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 226-230.
  • Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?
  • ChemicalBook. 3-amino-3-(3-ethoxy-4-methoxy-phenyl)-propionic acid.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
  • ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • LifeTein®. How to dissolve peptides in DMSO?
  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Echemi. Buy 3-AMINO-3-(4-ISOPROPOXY-PHENYL) - propionic acid.
  • NextSDS. 3-AMINO-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID — Chemical Substance Information.
  • ChemScene. 54503-18-3 | 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.
  • Sigma-Aldrich. 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid by Tandem Mass Spectrometry

Abstract This application note presents a predictive analysis of the fragmentation pattern of the novel β-amino acid, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, using electrospray ionization tandem mass spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a predictive analysis of the fragmentation pattern of the novel β-amino acid, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound with potential applications in pharmaceutical development and chemical synthesis, its unambiguous structural characterization is paramount. Lacking empirical data, this guide establishes a theoretical framework for its fragmentation based on fundamental principles of mass spectrometry and analysis of its constituent functional groups. We propose key fragmentation pathways, including benzylic cleavages, losses from the amino acid backbone, and characteristic cleavages of the substituted aromatic ether groups. This document provides researchers with a detailed experimental protocol for acquiring high-resolution mass spectra and a robust analytical strategy for data interpretation, complete with predicted fragment masses and illustrative diagrams to aid in the identification of this molecule and its analogues.

Introduction

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a substituted β-amino acid. The structural characterization of such molecules is a critical step in drug discovery and development, quality control, and metabolite identification. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities by analyzing the gas-phase fragmentation of a selected precursor ion.[1][2]

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the chemical properties of the molecule, including the stability of the resulting fragment ions and neutral losses.[3] The structure of the target molecule contains several key functional groups that will dictate its fragmentation behavior: a carboxylic acid, an amine, a substituted aromatic ring, and two ether linkages (ethoxy and isopropoxy). Under typical positive-mode ESI conditions, protonation is expected to occur at the most basic site, the primary amine, yielding the protonated molecule [M+H]⁺. This even-electron species will then be subjected to collision-induced dissociation (CID) to generate a series of product ions.

This note will systematically deconstruct the molecule to predict its primary fragmentation pathways.

Predicted Fragmentation Pathways of [M+H]⁺

The structure of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (C₁₄H₂₁NO₄) has a monoisotopic mass of 267.1471 Da. The primary precursor ion in positive mode ESI-MS will be the protonated molecule, [M+H]⁺, with an expected m/z of 268.1549 .

The major fragmentation pathways initiated by CID are predicted to be:

Benzylic Cleavage: The Dominant Pathway

The most energetically favorable fragmentation is anticipated to be the cleavage of the Cα-Cβ bond (the bond between the phenyl ring and the chiral carbon of the amino acid backbone).[3][4][5] This is known as benzylic cleavage and is highly favored due to the formation of a resonance-stabilized benzylic cation.[4][5]

  • Pathway A: Cleavage of the Cα-Cβ bond will result in the formation of the highly stable 3-ethoxy-4-isopropoxybenzyl cation at m/z 195.1021 . This is expected to be the base peak in the MS/MS spectrum. The corresponding neutral loss would be aminopropanoic acid (C₃H₅NO₂), with a mass of 87.0320 Da.

Cleavages Originating from the Amino Acid Backbone

Fragmentation can also be initiated by the protonated amino group, leading to characteristic losses from the propanoic acid side chain.[6]

  • Pathway B: Loss of Water and Carbon Monoxide: Amino acids commonly exhibit sequential losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety.

    • Loss of H₂O from the precursor ion would yield a fragment at m/z 250.1443 .

    • A subsequent loss of CO from the m/z 250 fragment would produce an ion at m/z 222.1494 .

  • Pathway C: Loss of the Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire COOH group as a radical (45 Da), though this is more common in electron ionization.[7] A more likely scenario in ESI is the loss of formic acid (HCOOH, 46 Da) or the combined loss of water and CO.

Fragmentation of the Aromatic Ether Groups

Aryl ethers exhibit characteristic fragmentation patterns.[8] These cleavages can occur on the primary benzylic fragment (m/z 195.1021) or, less frequently, on the parent ion itself.

  • Pathway D: Loss of Ethylene from the Ethoxy Group: The ethoxy group can lose a neutral ethylene molecule (C₂H₄, 28 Da) via a rearrangement, resulting in a hydroxyl group on the ring.

    • Fragmentation of the m/z 195 ion would lead to a fragment at m/z 167.0708 . This corresponds to the 3-hydroxy-4-isopropoxybenzyl cation.

  • Pathway E: Loss of Propene from the Isopropoxy Group: Similarly, the isopropoxy group can lose a neutral propene molecule (C₃H₆, 42 Da).

    • Fragmentation of the m/z 195 ion would lead to a fragment at m/z 153.0552 . This corresponds to the 3-ethoxy-4-hydroxybenzyl cation.

Experimental Protocol

This section provides a detailed methodology for the analysis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid using a standard high-resolution mass spectrometer.

3.1. Materials and Reagents

  • Analyte: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, >98% purity.

  • Solvents: LC-MS grade Methanol, Water, and Formic Acid.

  • Vials: 2 mL autosampler vials with caps.

3.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Vortex the stock solution for 30 seconds to ensure complete dissolution.

  • Create a working solution for infusion by diluting the stock solution 1:1000 in 50:50 methanol:water with 0.1% formic acid. The final concentration will be 1 µg/mL.

  • Transfer the working solution to an autosampler vial. The addition of formic acid ensures the analyte is protonated in solution prior to ionization.

3.3. Instrumentation and Parameters The following parameters are recommended for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but can be adapted for other tandem MS instruments.

Parameter GroupParameterRecommended SettingRationale
Ion Source Ionization ModeESI PositiveThe primary amine is readily protonated.
Capillary Voltage3.5 kVOptimizes ion formation and transfer.
Source Temp.120 °CAssists in desolvation without causing thermal degradation.
Desolvation GasNitrogen, 600 L/hrEfficiently removes solvent from the ESI droplets.
Desolvation Temp.350 °CEnsures complete desolvation of the analyte ions.
MS Acquisition MS Scan Rangem/z 50 - 500Covers the precursor ion and expected fragments.
MS/MS Precursorm/z 268.15Isolate the protonated molecule [M+H]⁺.
Collision EnergyRamped 10-40 eVA ramp allows for the observation of both low-energy (stable) and high-energy (smaller) fragments.
Collision GasArgonInert gas for efficient collision-induced dissociation.
Data AcquisitionCentroidReduces file size while retaining mass accuracy.

Data Interpretation and Visualization

4.1. Predicted Fragment Ion Summary

The table below summarizes the key fragment ions predicted to be observed in the MS/MS spectrum of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. High-resolution mass measurement is critical for confirming the elemental composition of each fragment.

Proposed Fragment IonElemental CompositionCalculated m/z [M+H]⁺Fragmentation Pathway
Precursor Ion C₁₄H₂₂NO₄⁺268.1549 -
Benzylic Cation C₁₁H₁₅O₃⁺195.1021 A (Base Peak)
[M+H - H₂O]⁺C₁₄H₂₀NO₃⁺250.1443B
[M+H - H₂O - CO]⁺C₁₃H₂₀NO₂⁺222.1494B
[Benzylic - C₂H₄]⁺C₉H₁₁O₃⁺167.0708D
[Benzylic - C₃H₆]⁺C₈H₉O₃⁺153.0552E

4.2. Fragmentation Diagrams

The following diagrams, generated using DOT language, illustrate the proposed fragmentation pathways.

G cluster_main Primary Fragmentation (Benzylic Cleavage) 268.1549 Precursor Ion [M+H]⁺ m/z 268.1549 195.1021 Benzylic Cation (Base Peak) m/z 195.1021 268.1549->195.1021 Pathway A -C₃H₅NO₂ NL_87 Neutral Loss (C₃H₅NO₂) 87.0320 Da 268.1549->NL_87

Caption: Dominant benzylic cleavage leading to the stable m/z 195.1021 ion.

G cluster_secondary Secondary Fragmentations of the Benzylic Cation 195.1021 Benzylic Cation m/z 195.1021 167.0708 [Benzylic - C₂H₄]⁺ m/z 167.0708 195.1021->167.0708 Pathway D -C₂H₄ 153.0552 [Benzylic - C₃H₆]⁺ m/z 153.0552 195.1021->153.0552 Pathway E -C₃H₆

Caption: Characteristic neutral losses from the aromatic ether groups.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ESI-MS/MS fragmentation of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. The proposed pathways are grounded in established principles of ion chemistry. The dominant fragmentation is expected to be a benzylic cleavage, yielding a highly abundant ion at m/z 195.1021, which serves as a key diagnostic marker for the substituted phenyl moiety. Further fragmentation of this ion via losses of ethylene and propene can confirm the presence of the ethoxy and isopropoxy groups, respectively. The provided protocol offers a robust starting point for experimental verification. This analytical framework is crucial for the rapid and confident identification of this compound in complex matrices and for the structural elucidation of related novel molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ACS Publications. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link]

  • ACS Publications. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Available at: [Link]

  • University of Münster. (n.d.). General Fragmentation Modes. Available at: [Link]

  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • University of Münster. (n.d.). MS-Terms, Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Available at: [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid

Executive Summary & Chemical Context 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a privileged β-amino acid scaffold. It serves as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a privileged β-amino acid scaffold. It serves as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and anti-inflammatory therapeutics, structurally analogous to the active pharmaceutical ingredient Apremilast[1][2]. The most scalable synthetic route relies on the Rodionov modification of the Knoevenagel condensation, reacting 3-ethoxy-4-isopropoxybenzaldehyde with malonic acid and ammonium acetate[3]. However, researchers frequently encounter yield bottlenecks (often <40%) due to competing side reactions and isolation challenges.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and a self-validating protocol to push overall yields above 75%.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield of the racemic β-amino acid consistently low (<40%) when using the standard ethanol reflux method? A: The Rodionov reaction is a delicate, equilibrium-driven multicomponent reaction. When 3-ethoxy-4-isopropoxybenzaldehyde reacts with malonic acid, it forms a transient alkylidenemalonic acid (Knoevenagel adduct)[3]. In standard ethanol reflux, this intermediate often undergoes direct decarboxylation before the Michael addition of ammonia can occur, acting as a thermodynamic sink.

  • The Fix: Shift the equilibrium by increasing the ammonium acetate concentration to 2.5–3.0 equivalents. Furthermore, changing the solvent from ethanol to 2-propanol lowers the solubility of the final zwitterionic product. As the product precipitates out of the reaction matrix, it drives the reaction forward via Le Chatelier's principle.

Q2: I am observing >20% of the 3-ethoxy-4-isopropoxycinnamic acid byproduct. How can I suppress this elimination pathway? A: The cinnamic acid byproduct forms via two distinct pathways: direct decarboxylation of the Knoevenagel adduct (without ammonia addition) or an E1cB elimination of ammonia from your already-formed β-amino acid under prolonged thermal stress.

  • The Fix: Strictly control your temperature profile. Do not exceed 65°C for the bulk of the reaction. Extended refluxing (>16 hours) at 78°C (ethanol's boiling point) heavily favors the thermodynamic elimination pathway.

Q3: The product is zwitterionic. What is the optimal workup to maximize recovery without losing it in the aqueous phase? A: β-amino acids are highly water-soluble at extreme pH levels due to their zwitterionic nature, making standard organic extractions ineffective.

  • The Fix: Utilize precise isoelectric focusing. The isoelectric point (pI) of this specific β-amino acid is approximately pH 6.0–6.5. After the reaction, concentrate the mixture, add water, and carefully adjust the pH to exactly 6.2 using dilute HCl or NaOH. Chill the mixture to 4°C to maximize precipitation.

Q4: Is there a way to bypass the isolation of the free β-amino acid if my next step requires the ester? A: Yes. If your downstream workflow requires the methyl or ethyl ester, isolating the zwitterion is an unnecessary bottleneck. A validated one-pot process involves performing the condensation, cooling the mixture to 0–5°C, and directly adding thionyl chloride to the alcoholic solvent[4]. This drives the esterification in situ, allowing for a standard organic extraction (e.g., dichloromethane/water) that bypasses the tricky isoelectric precipitation entirely[4].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating how the optimized protocol suppresses byproduct formation.

Reaction ConditionSolventNH₄OAc (eq)Temp (°C)Time (h)β-Amino Acid Yield (%)Cinnamic Acid Byproduct (%)
Standard Literature Ethanol1.578 (Reflux)2435 – 4520 – 30
Optimized Protocol 2-Propanol3.0651275 – 82< 5
One-Pot Esterification Methanol2.050 → 01778 (as ester)N/A

Self-Validating Experimental Protocol: Optimized Rodionov Synthesis

Note: This protocol includes built-in analytical checkpoints to ensure reaction fidelity and self-validation before proceeding to subsequent steps.

Step 1: Reagent Charging To a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, add 2-propanol (100 mL), malonic acid (1.2 eq, 12.5 g), and ammonium acetate (3.0 eq, 23.1 g)[3].

Step 2: Substrate Addition Heat the suspension to 50°C until a homogenous solution forms. Dropwise, add 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq, 20.8 g) over 15 minutes to prevent localized concentration spikes[4].

Step 3: Controlled Heating & Validation Raise the internal temperature to 65°C and stir for 12 hours.

  • Self-Validation Checkpoint: Sample 50 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting aldehyde peak is <2% of the total area. Do not proceed to workup if the aldehyde exceeds this threshold; continue heating in 2-hour increments.

Step 4: Workup & Isoelectric Precipitation Concentrate the reaction mixture under reduced pressure to remove approximately 70% of the 2-propanol. Add 150 mL of deionized water to the resulting viscous oil.

Step 5: pH Adjustment Place the flask in an ice bath. Using a calibrated pH meter, add 2M NaOH or 2M HCl dropwise until the pH is exactly 6.2. A thick white precipitate will begin to form immediately.

Step 6: Isolation & Validation Stir the suspension at 4°C for 2 hours.

  • Self-Validation Checkpoint: Before filtering, sample the clear supernatant and inject it into the HPLC. The product peak should represent <5% of the total area, confirming successful isoelectric precipitation. Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 30 mL) followed by cold acetone (20 mL) to wash away any trace cinnamic acid byproduct. Dry the solid in a vacuum oven at 45°C to a constant weight.

Mechanistic Pathway Visualization

G A 3-Ethoxy-4-isopropoxybenzaldehyde + Malonic Acid + NH4OAc B Knoevenagel Adduct (Alkylidenemalonic acid intermediate) A->B Condensation (-H2O) C Target: 3-Amino-3-(3-ethoxy-4- isopropoxyphenyl)propanoic acid B->C Michael Addition of NH3 & Decarboxylation (Optimized Pathway) D Byproduct: 3-Ethoxy-4- isopropoxycinnamic acid B->D Direct Decarboxylation (-CO2, -NH3) (Thermodynamic Sink) C->D E1cB Elimination (High Heat/Extended Time)

Mechanistic pathway of Rodionov reaction showing target β-amino acid and cinnamic acid byproduct.

References

  • BenchChem Technical Support Team. (2026). Technical Guide: 3-Ethoxy-4-Isopropoxybenzaldehyde Derivatives and Analogs. BenchChem. 1

  • Muller, G. W., et al. (2006). Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry. 3

  • CN102020543B. The one pot process technique of 3-amino-3-phenylpropionic acid esters. Google Patents. 4

  • Man, H.-W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. 2

Sources

Optimization

Troubleshooting common impurities in 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid batches

Welcome to the technical support center for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities that may be encountered during the synthesis and purification of this compound. By understanding the potential sources of these impurities and implementing the appropriate analytical and purification techniques, you can ensure the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing an unexpected peak in my HPLC analysis of a recently synthesized batch. What could it be?

The presence of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis can indicate a variety of impurities. The identity of the impurity will depend on the synthetic route employed, the purity of the starting materials, and the reaction conditions. Common culprits include unreacted starting materials, intermediates, or by-products from side reactions.

Possible Causes and Troubleshooting Steps:

  • Unreacted Starting Materials: One of the most common sources of impurities is the presence of unreacted starting materials. For a plausible synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, this could include 3-ethoxy-4-isopropoxybenzaldehyde or malonic acid derivatives.

    • Troubleshooting: Compare the retention time of the unexpected peak with the retention times of your starting materials using the same HPLC method. If a match is found, optimize the reaction time, temperature, or stoichiometry to drive the reaction to completion.

  • Incomplete Hydrolysis of an Ester Intermediate: If your synthesis involves an ester intermediate, incomplete hydrolysis will result in the presence of this ester in your final product.

    • Troubleshooting: The ester will likely be less polar than the final carboxylic acid and thus have a longer retention time in reversed-phase HPLC. To confirm, you can intentionally spike a sample of your product with a small amount of the suspected ester intermediate and observe if the peak area of the impurity increases. To resolve this, prolong the hydrolysis step or use a stronger base.

  • By-products from Side Reactions: Various side reactions can lead to the formation of impurities. For instance, over-alkylation of the starting phenol can occur if the synthesis involves the introduction of the ethoxy or isopropoxy groups.

    • Troubleshooting: The identification of by-products often requires more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[1][2] Once identified, reaction conditions can be modified to minimize its formation. For example, using a milder alkylating agent or a protective group strategy can prevent over-alkylation.

FAQ 2: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?

Discoloration in your final product is often indicative of trace impurities, which may be highly colored compounds formed as by-products during the reaction or from the degradation of starting materials or the product itself.

Possible Causes and Troubleshooting Steps:

  • Oxidation of Phenolic Intermediates: If any of the intermediates in your synthesis contain a free phenol group, they can be susceptible to oxidation, leading to the formation of colored quinone-like structures.

    • Troubleshooting: To prevent oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If colored impurities have already formed, they can often be removed by recrystallization or by treating a solution of the product with activated carbon followed by filtration.

  • Residual Solvents or Reagents: Some reagents or high-boiling point solvents used in the synthesis or work-up can have a color and may be retained in the final product.

    • Troubleshooting: Ensure that your product is thoroughly dried under vacuum to remove any residual solvents. If a colored reagent is suspected, consider an alternative reagent or a more rigorous purification method like column chromatography.[3]

FAQ 3: The yield of my reaction is consistently low, and I suspect I'm losing product during purification. How can I optimize the purification process?

Low yield can be attributed to a number of factors, including incomplete reactions, side reactions, or loss of product during purification. Optimizing your purification strategy is crucial for maximizing the recovery of your target compound.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Recrystallization Conditions: Recrystallization is a powerful purification technique, but improper solvent selection or cooling rates can lead to significant product loss.[3]

    • Troubleshooting: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture. Slow cooling generally leads to the formation of purer crystals and higher recovery.

  • Inefficient Column Chromatography: Column chromatography is effective for separating complex mixtures, but poor separation can result in mixed fractions and loss of product.[3]

    • Troubleshooting: The choice of stationary phase and mobile phase is critical for achieving good separation.[3] A good starting point for a polar compound like an amino acid is a silica gel column with a polar mobile phase, such as a mixture of dichloromethane and methanol. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common impurities in your batches of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_identification Impurity Identification cluster_solution Solution Problem Problem Observed e.g., Unexpected HPLC Peak, Discoloration, Low Yield Analysis Analytical Investigation HPLC LC-MS NMR Problem:desc->Analysis:title Investigate Identification Identify Impurity Starting Material Intermediate By-product Analysis:methods->Identification:title Characterize Solution Implement Solution Optimize Reaction Refine Purification Identification:type->Solution:title Rectify Solution:actions->Problem:title Verify Purity

Caption: Troubleshooting workflow for impurity identification and resolution.

Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and its potential impurities. Method optimization may be required based on your specific system and the nature of the impurities.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of your sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the sample until it is completely dissolved.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid by recrystallization. The choice of solvent is critical and should be determined experimentally.

Procedure:

  • In a flask, add the crude product and a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.

  • If colored impurities are present, you can add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Potential Impurities and their Characteristics

Table 2: Common Potential Impurities

Impurity NamePotential SourceExpected HPLC Elution Profile (vs. Product)Identification Method
3-ethoxy-4-isopropoxybenzaldehydeUnreacted starting materialLess polar, longer retention timeHPLC, LC-MS
3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid methyl esterIncomplete hydrolysis of ester intermediateLess polar, longer retention timeHPLC, LC-MS, NMR
3-(3,4-Diethoxy-phenyl)amino-propanoic acidOver-ethylation side reactionSimilar polarity, may co-eluteHigh-resolution MS
3-(3-Ethoxy-4-hydroxyphenyl)amino-propanoic acidIncomplete isopropylationMore polar, shorter retention timeHPLC, LC-MS

Logical Relationship of Impurities

The following diagram illustrates the relationship between the starting materials, the desired product, and potential impurities that can arise during the synthesis.

ImpurityFormation SM1 3-ethoxy-4-isopropoxybenzaldehyde Intermediate Intermediate (e.g., ester) SM1->Intermediate Reaction Step 1 Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Malonic Acid Derivative SM2->Intermediate Product 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Intermediate->Product Reaction Step 2 (e.g., Hydrolysis) Impurity2 Incomplete Hydrolysis Product Intermediate->Impurity2 Incomplete Reaction Impurity3 Over-alkylation By-product Product->Impurity3 Side Reaction

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Troubleshooting

Preventing degradation of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid during long-term storage

Welcome to the dedicated technical support center for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our recommendations are grounded in established principles of chemical stability for analogous amino acid and phenylpropanoic acid derivatives.

I. Understanding the Stability of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a complex organic molecule with functional groups—an amino group, a carboxylic acid, and an aromatic ring with ether linkages—that are susceptible to degradation over time. Understanding the potential degradation pathways is the first step toward effective preservation. The primary routes of degradation for similar compounds are oxidation, hydrolysis, and thermal decomposition.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid?

A1: For optimal long-term stability, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid should be stored in a tightly sealed container in a cool, dry, and dark place. For storage durations exceeding several months, refrigeration at 2-8°C is advisable. For maximum stability, especially for reference-grade material, storage at -20°C or even -80°C is recommended to significantly reduce the rates of all potential degradation reactions.[2][3] It is also beneficial to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of oxidative degradation. The phenylpropanoic acid moiety can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: My compound has become clumpy and difficult to handle. What should I do?

A3: Clumping is a sign of moisture absorption. Many amino acid derivatives are hygroscopic.[3] When the compound absorbs water from the atmosphere, it can lead to physical changes like clumping and can also accelerate chemical degradation pathways such as hydrolysis. To remedy this, ensure the container is always tightly sealed. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Q4: Can I store 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid in solution?

A4: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and microbial growth. If you must store it in solution for a short period, use a sterile, buffered solution at a pH that confers maximum stability (which would need to be determined experimentally), and store it at 2-8°C for no more than a few days. For longer-term storage, preparing fresh solutions is the best practice.

Q5: What are some incompatible materials to avoid storing with this compound?

A5: Based on the known reactivity of similar compounds, it is crucial to avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[4] Ensure that the storage area is free from reactive gases and that the compound is not in contact with incompatible container materials.

III. Troubleshooting Guides

This section provides a structured approach to identifying and mitigating potential degradation of your 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid sample.

Troubleshooting Degradation Based on Visual Inspection
Observation Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidative degradation- Store under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using an amber vial or storing in a dark location.- Consider adding an antioxidant to formulations if compatible with your application.
Clumping or caking of the powder Moisture absorption (Hygroscopicity)- Store in a desiccator or a controlled low-humidity environment.- Ensure the container is tightly sealed.- Allow the container to reach room temperature before opening.
Change in solubility Degradation to less soluble impurities or polymerization- Analyze the purity of the sample using a suitable analytical method like HPLC.- Re-purify the compound if necessary.- Review storage conditions to prevent further degradation.
Troubleshooting Based on Analytical Data (e.g., HPLC)
Observation Potential Cause Recommended Action
Appearance of new peaks in the chromatogram Formation of degradation products- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Perform forced degradation studies to identify potential degradants.[5][6]
Decrease in the main peak area/purity Degradation of the parent compound- Review and optimize storage conditions (temperature, humidity, light, atmosphere).- Assess the compatibility of the compound with any excipients in a formulation.
Changes in peak shape (e.g., tailing) Interaction of degradants with the column or changes in the compound's ionic state- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column to protect the analytical column.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receiving the compound, if it is a large quantity, aliquot it into smaller, single-use amounts in appropriate vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: For each aliquot, flush the vial with an inert gas like nitrogen or argon before sealing.

  • Seal Tightly: Use vials with high-quality, airtight seals.

  • Protect from Light: Place the sealed vials in a light-blocking container or wrap them in aluminum foil.

  • Cold Storage: Place the protected vials in a freezer at -20°C or -80°C for long-term storage.

  • Equilibration Before Use: When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents moisture condensation.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV or fluorescent light).

  • Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method to track the formation of degradation products and the loss of the parent compound.

Protocol 3: Stability-Indicating HPLC Method (General Approach)

A robust HPLC method is crucial for monitoring the purity and stability of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control pH) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be at least 2 units away from the isoelectric point of the compound to ensure a consistent ionic form and good peak shape.[8]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-280 nm, to be determined experimentally).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.[8]

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure it can accurately quantify the compound and separate it from its potential degradation products.[9]

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_degradation Potential Degradation Pathways A 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid B Oxidized Products (e.g., quinones, colored impurities) A->B O2, Light, Heat C Hydrolysis Products (cleavage of ether or propanoic acid side chain) A->C H2O, Acid/Base D Thermal Degradation Products (e.g., decarboxylation) A->D High Temperature

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing

cluster_workflow Stability Testing Workflow start Receive Compound storage Aliquot and Store (Protocol 1) start->storage forced_degradation Forced Degradation Study (Protocol 2) start->forced_degradation long_term Long-Term Stability Study (at recommended conditions) storage->long_term hplc_dev Develop Stability-Indicating HPLC Method (Protocol 3) forced_degradation->hplc_dev analysis Analyze Stressed Samples hplc_dev->analysis data Identify Degradants & Establish Degradation Profile analysis->data data->long_term end Determine Shelf-Life long_term->end

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid Enantiomers

Introduction: The Critical Role of Chirality Welcome to the technical support guide for the chiral resolution of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This molecule is a crucial chiral intermediate, stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality

Welcome to the technical support guide for the chiral resolution of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. This molecule is a crucial chiral intermediate, structurally related to the active pharmaceutical ingredient (API) Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[1] In pharmaceutical applications, the biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2][3] Therefore, achieving high enantiomeric purity is not merely a matter of process optimization but a fundamental requirement for safety and efficacy.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in the resolution of this specific β-amino acid derivative. The primary method discussed is diastereomeric salt crystallization, a robust and scalable technique for chiral separations.[3][4][5]

Foundational Principles: Diastereomeric Salt Resolution

The classical method of chiral resolution by diastereomeric salt formation is a cornerstone of industrial chiral separations.[4][] The process hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[4][7]

The core workflow involves:

  • Reaction: A racemic mixture of the amino acid is reacted with a single, pure enantiomer of a chiral resolving agent (typically a chiral acid or base). This forms a pair of diastereomeric salts.

  • Selective Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a specific solvent system. By carefully controlling conditions like temperature and concentration, this less soluble salt is induced to crystallize, while the other remains in the mother liquor.

  • Isolation & Liberation: The crystallized salt is isolated by filtration. The chiral resolving agent is then removed (typically by an acid/base wash), yielding the desired, enantiomerically enriched amino acid.

The success of this entire process depends on the meticulous optimization of several interconnected parameters, which we will explore in the following sections.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the chiral resolution of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid via diastereomeric salt crystallization.

Q1: My diastereomeric salt is "oiling out" or forming a sticky precipitate instead of well-defined crystals. What's happening and how can I fix it?

A1: "Oiling out" is a form of liquid-liquid phase separation that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is typically caused by excessively high supersaturation, a rapid cooling rate, or a poor choice of solvent.

Root Causes & Corrective Actions:

  • High Supersaturation: The initial concentration of your diastereomeric salt is too high for the chosen solvent.

    • Solution: Gradually add more solvent until the oil dissolves (you may need to warm the solution slightly). Then, attempt to induce crystallization again through slow cooling or by introducing an anti-solvent.[5]

  • Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to arrange themselves into an ordered crystal lattice.

    • Solution: Implement a slow, controlled cooling ramp. For laboratory scale, this can be achieved by placing the flask in a large, insulated container (like a Dewar flask) or using a programmable cooling bath.

  • Poor Solvent Choice: The solvent may be too "good" at dissolving the salt, leading to a very high concentration before saturation is reached, or it may be too "poor," causing it to crash out of solution immediately.

    • Solution: Re-evaluate your solvent system. Consider a solvent mixture. For instance, if you are using a highly polar solvent like methanol, try adding a less polar co-solvent (an anti-solvent) like ethyl acetate or toluene dropwise at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.

Q2: I've successfully formed crystals, but the enantiomeric excess (e.e.) is low. How can I improve the selectivity?

A2: Low enantiomeric excess indicates that the crystallization process is not selective enough, leading to the co-precipitation of the more soluble diastereomer.

Root Causes & Corrective Actions:

  • Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is the single most critical factor for a successful resolution. This difference is highly dependent on the solvent.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and ethers like THF).[1][5] The goal is to find a system where one diastereomer is sparingly soluble while the other is highly soluble.

  • Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the least soluble salt is the most stable solid phase.

    • Solution: Increase the stirring time after the initial crystal slurry has formed. Sometimes, holding the slurry at a constant temperature for several hours can allow for a process known as Ostwald ripening, where less stable crystals (potentially of the wrong diastereomer) redissolve and the more stable form crystallizes.

  • Recrystallization is Key: A single crystallization is often insufficient to achieve >99% e.e.

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent (the same one used for the initial crystallization or a newly optimized one) and allow them to recrystallize slowly. This process purifies the desired diastereomer with each step.[5]

Q3: The yield of my desired enantiomer is very low, even though the e.e. is acceptable. What are the likely causes?

A3: Low yield is a common problem that can often be traced back to the properties of the resolving agent and the conditions of the resolution.

Root Causes & Corrective Actions:

  • Resolving Agent Choice: The chosen resolving agent may form a diastereomeric salt that is too soluble in most common solvents, making it difficult to crystallize in high yield.

    • Solution: If yields remain poor after solvent screening, consider a different chiral resolving agent. For resolving a racemic amine like the target molecule, common acidic resolving agents include tartaric acid derivatives, mandelic acid, or N-acetyl-L-leucine.[1][4] A patent for a related intermediate specifically mentions derivatives of tartaric acid, such as (R,R)-4-chlorotartranilic acid, as being highly effective.[1]

  • Mother Liquor Losses: A significant amount of your desired diastereomer may remain dissolved in the mother liquor.

    • Solution: After filtering the first crop of crystals, you can attempt to recover a second crop by concentrating the mother liquor and cooling it further. Be aware that this second crop will likely have a lower e.e. and will require recrystallization.

  • Racemization and Recovery: The unwanted enantiomer is typically left in the mother liquor, effectively limiting the theoretical maximum yield to 50% for a classical resolution.

    • Solution (Advanced): For process optimization, develop a protocol to recover and racemize the unwanted enantiomer from the mother liquor. This can be achieved by liberating the free base and treating it under conditions that invert the stereocenter, allowing it to be recycled back into the resolution process.

Frequently Asked Questions (FAQs)

  • How do I choose the best chiral resolving agent to start with?

    • While there is no universal rule, a good starting point is to screen readily available and cost-effective chiral acids.[7][8] For β-amino acids, derivatives of tartaric acid are a classic and often successful choice.[1][4] A small-scale screening experiment with 3-4 different resolving agents is highly recommended. (See Protocol 1).

  • What is the ideal stoichiometry? Should I use a full equivalent of the resolving agent?

    • Typically, you start with 0.5 equivalents of the chiral resolving agent relative to the racemic amine. This is because only 50% of the racemate can form the desired diastereomeric salt. Using a large excess of the resolving agent can sometimes decrease selectivity and is not cost-effective.

  • How critical is the purity of the starting racemic material?

    • It is very critical. Impurities can interfere with the crystallization process, acting as nucleation inhibitors or being incorporated into the crystal lattice, which can significantly reduce both yield and enantiomeric purity. Ensure your racemic 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is of high purity (>98%) before attempting resolution.

  • How do I monitor the progress and success of the resolution?

    • The primary analytical tool is Chiral High-Performance Liquid Chromatography (Chiral HPLC). You will need to develop a validated chiral HPLC method capable of separating the (R) and (S) enantiomers of your target amino acid.[9] This is essential for determining the e.e. of your crystalline product and the composition of the mother liquor.

Experimental Protocols & Data

Protocol 1: Screening for Optimal Chiral Resolving Agent and Solvent

This protocol outlines a small-scale, parallel screening method to efficiently identify a promising resolving agent and solvent system.

Methodology:

  • Preparation: In an array of 8 small, sealable glass vials, add 100 mg of racemic 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid to each.

  • Resolving Agent Addition: To separate pairs of vials, add 0.5 molar equivalents of different chiral resolving agents (e.g., L-Tartaric Acid, (S)-(+)-Mandelic Acid, N-Acetyl-L-Leucine, Dibenzoyl-L-tartaric acid).

  • Solvent Addition & Dissolution: To each vial, add 1.0 mL of a test solvent (e.g., Vial 1A/B: Ethanol, Vial 2A/B: Isopropanol, etc.). Seal the vials and heat them to 60-70°C with stirring until all solids dissolve.

  • Controlled Cooling: Allow the vials to cool slowly to room temperature overnight without agitation.

  • Observation & Analysis: Visually inspect each vial for the quantity and quality of crystals formed. Carefully isolate the solid from any promising candidates by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation & e.e. Determination: Liberate the free amine from the salt and analyze the enantiomeric excess using a pre-developed Chiral HPLC method.

Table 1: Example Screening Matrix and Data Interpretation

VialResolving AgentSolventCrystal Formation (Visual)Isolated Yield (mg)Enantiomeric Excess (e.e. %)
1AL-Tartaric AcidEthanolDense, white needles4585%
1BL-Tartaric AcidIsopropanolFine powder4278%
2A(S)-Mandelic AcidEthanolNo crystalsN/AN/A
2B(S)-Mandelic AcidEthyl AcetateOiled outN/AN/A
3AN-Acetyl-L-LeucineMethanolLarge prisms3892%
3BN-Acetyl-L-LeucineAcetoneSmall needles4088%

Based on this hypothetical data, the combination of N-Acetyl-L-Leucine in Methanol (Vial 3A) appears to be the most promising starting point for further optimization due to the high initial e.e.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the chiral resolution process.

G start Start: Racemic Mixture + Chiral Resolving Agent dissolve Dissolve in Screened Solvent (with heating) start->dissolve cool Slow, Controlled Cooling dissolve->cool result Observe Outcome cool->result crystals Crystals Formed result->crystals Solid Precipitates oiling Oiling Out / No Crystals result->oiling No Solid / Oil analyze Analyze Yield & e.e. crystals->analyze troubleshoot Troubleshoot Process oiling->troubleshoot good_ee High e.e. (>90%)? analyze->good_ee Check Purity low_yield Low Yield? good_ee->low_yield Yes recrystallize Recrystallize to Improve Purity good_ee->recrystallize No end_good Success: Pure Enantiomer low_yield->end_good No low_yield->troubleshoot Yes recrystallize->analyze add_solvent Add More Solvent / Anti-Solvent troubleshoot->add_solvent High Concentration? change_solvent Change Solvent System troubleshoot->change_solvent Poor Solvent? add_solvent->cool change_solvent->start

Caption: Decision workflow for troubleshooting diastereomeric salt crystallization.

References

  • Connolly, T. J., et al. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development. 2021. [Link]

  • Capdevila-Echeverria, J., et al. Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science. 2021. [Link]

  • Zhang, M., et al. Efficient synthesis of an apremilast precursor and chiral β-hydroxy sulfones via ketoreductase-catalyzed asymmetric reduction. Organic & Biomolecular Chemistry. [Link]

  • da Silva, A. B., et al. Synthesis of apremilast. ResearchGate. [Link]

  • Zentiva, K. S. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Wu, H., et al. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. 2021. [Link]

  • Zhang, G. G. Z., et al. Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. ACS Publications. 2023. [Link]

  • LibreTexts Chemistry. 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2020. [Link]

  • Wang, L., et al. Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Lee, S., et al. Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Taylor & Francis. 2023. [Link]

  • Sciencemadness Discussion Board. Selecting chiral acids for resolution of amines. Sciencemadness. 2013. [Link]

  • Challener, C. A. Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Ali, I., et al. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. 2024. [Link]

  • Tisch, M., et al. Crystallization of amino acids at the chiral ionic liquid/water interface. ResearchGate. 2016. [Link]

  • Kannappan, V. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. 2025. [Link]

  • Miller, R. B., et al. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. 2021. [Link]

  • Wang, L., et al. Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. 2023. [Link]

  • Reddy, G. S., et al. Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. ResearchGate. 2011. [Link]

  • Levene, P. A. Resolution of racemic amino acids.

Sources

Troubleshooting

Reducing side reactions during 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid synthesis

Topic: Reducing Side Reactions in the Synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Side Reactions in the Synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the scale-up of multi-component condensations.

The target compound, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, is a highly valuable β -amino acid intermediate utilized in the development of advanced phosphodiesterase 4 (PDE4) inhibitors[1]. Its primary synthetic route relies on the Rodionov reaction —a one-pot condensation of 3-ethoxy-4-isopropoxybenzaldehyde, malonic acid, and ammonium acetate[2]. While synthetically elegant, this reaction is a delicate kinetic balancing act that is highly susceptible to competing pathways[3].

Below is a comprehensive troubleshooting guide designed to explain the mechanistic causality behind common side reactions, supported by field-proven, self-validating protocols.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing high levels of the propenoic (cinnamic) acid byproduct instead of the target β -amino acid? The Causality: The Rodionov reaction features two fiercely competitive pathways. The desired pathway requires the aldehyde to first react with ammonia (generated in situ from ammonium acetate) to form an electrophilic imine, which then reacts with malonic acid[4]. However, if the aldehyde reacts directly with malonic acid via a Knoevenagel condensation, it forms an ylidenemalonic acid intermediate[2]. Under heating, this intermediate rapidly decarboxylates into the highly stable, unreactive propenoic (cinnamic) acid derivative, creating a thermodynamic sink[5]. The Solution: You must kinetically favor imine formation. This is achieved by using a strict stoichiometric excess of ammonium acetate (2.5 equivalents) and controlling the temperature[3]. Do not exceed 80 °C; excessive heat accelerates the irreversible decarboxylation of the Knoevenagel intermediate before any corrective equilibrium can occur.

Q2: I am observing incomplete conversion and residual aldehyde. Should I increase the reflux temperature? The Causality: No. Increasing the temperature beyond 85 °C in alcoholic solvents exacerbates side reactions, specifically the thermal deamination of the formed β -amino acid and the promotion of the aforementioned Knoevenagel side-pathway[2]. The Solution: Instead of increasing temperature, optimize the solvent concentration. A concentration of 0.5 M of the aldehyde in absolute ethanol provides the optimal balance between reaction rate and the solubility of the malonic acid. Extending the reaction time at 75–80 °C is vastly preferable to increasing the heat.

Q3: What causes the formation of dimeric/oligomeric impurities during the reaction? The Causality: The primary amine of your newly formed 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is nucleophilic. If high concentrations of the electrophilic cinnamic acid byproduct are allowed to form (see Q1), a secondary Michael addition can occur between your product and the byproduct, leading to complex dimeric impurities. The Solution: This is a cascading failure. By suppressing the initial Knoevenagel pathway (via excess NH4​OAc and strict temperature control), you inherently starve the Michael addition pathway of its electrophile.

Part 2: Reaction Pathway Visualization

To fully grasp the kinetic competition, refer to the mechanistic flowchart below. The critical intervention point is ensuring the blue aldehyde node transitions to the yellow imine node rather than the red ylidene node.

RodionovPathway Aldehyde 3-Ethoxy-4-isopropoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc (Amination) Ylidene Ylidenemalonic Acid Intermediate Aldehyde->Ylidene + Malonic Acid (Knoevenagel) Target 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl) propanoic acid Imine->Target + Malonic Acid (-CO2) Ylidene->Target + NH3 (Michael Addition) Cinnamic Propenoic (Cinnamic) Acid Byproduct Ylidene->Cinnamic -CO2 (Elimination)

Rodionov synthesis pathways: target formation vs. side reactions.

Part 3: Quantitative Optimization Data

The following table summarizes our internal optimization data, demonstrating how stoichiometry and temperature dictate the product distribution.

Temperature (°C)NH₄OAc (Equiv)SolventYield of Target (%)Cinnamic Acid Byproduct (%)Residual Aldehyde (%)
95 (Reflux)1.0Ethanol42.045.05.0
801.0Ethanol55.030.010.0
802.5iPrOH78.012.0< 2.0
75–80 2.5 Ethanol 84.0 8.0 < 2.0
Part 4: Self-Validating Experimental Protocol

This optimized methodology incorporates in-process checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway[6].

Optimized Rodionov Synthesis

  • Preparation: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-isopropoxybenzaldehyde (1.0 equiv, 50.0 mmol).

  • Reagent Addition: Add malonic acid (1.2 equiv, 60.0 mmol) and ammonium acetate (2.5 equiv, 125.0 mmol) to the flask. Note: The excess ammonium acetate is critical to outcompete the Knoevenagel pathway.

  • Solvent: Suspend the mixture in absolute ethanol (100 mL), yielding a 0.5 M solution with respect to the aldehyde.

  • Heating: Heat the reaction mixture to 75–80 °C using a thermostatically controlled oil bath. Stir vigorously for 12–16 hours.

    • Self-Validation Checkpoint 1: After 2-3 hours, the reaction mixture should transition from a clear solution to a thick white suspension as the highly insoluble β -amino acid precipitates. If the solution remains clear, verify the internal temperature and ensure the ammonium acetate has not degraded.

  • Precipitation & Cooling: Once conversion is complete (verified via TLC or HPLC), cool the reaction mixture to 0–5 °C in an ice bath for 2 hours to maximize precipitation.

  • Isolation: Filter the white to off-white precipitate under vacuum.

    • Self-Validation Checkpoint 2: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) to remove residual malonic acid and ammonium acetate, followed by a wash with cold ethyl acetate (20 mL). The ethyl acetate wash specifically solubilizes and removes any trace cinnamic acid byproduct, ensuring high purity of the filter cake.

  • Drying: Dry the product in a vacuum oven at 45 °C for 8 hours to a constant weight.

References
  • [2] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate.[Link]

  • [4] Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia Journal.[Link]

  • [6] Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.[Link]

  • [3] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[Link]

  • [1] USRE46792E1 - Oxazole compound and pharmaceutical composition. Google Patents.

Sources

Optimization

Technical Support Hub: Stabilizing 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid in Biological Assays

Prepared by the Senior Application Scientist Team Welcome, researchers. This guide is designed to provide in-depth technical support for the handling and stabilization of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers. This guide is designed to provide in-depth technical support for the handling and stabilization of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (hereafter referred to as "Cmpd-EIPA") in various biological assay formats. As a beta-amino acid with both lipophilic and charged moieties, Cmpd-EIPA presents unique stability and solubility challenges that can impact experimental reproducibility and data integrity.[1] This hub provides solutions to common problems, explains the underlying chemical principles, and offers validated protocols to ensure the successful application of this compound in your research.

Section 1: Core Compound Properties & Initial Handling

Understanding the fundamental physicochemical properties of Cmpd-EIPA is the first step toward preventing instability. Its structure dictates its behavior in solution.

FAQ: What are the key physicochemical properties of Cmpd-EIPA?

The properties of Cmpd-EIPA suggest it is a moderately lipophilic compound with potential for poor aqueous solubility, a common challenge for new chemical entities in drug discovery.[2][3] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxyl and ether oxygens) influences its interaction with solvents and biological targets.

PropertyEstimated ValueSignificance for Biological AssaysSource
Molecular Formula C₁₇H₂₇NO₄-Inferred
Molecular Weight 309.4 g/mol Affects molar concentration calculations.Inferred
LogP ~2.5 - 3.5Indicates moderate lipophilicity and potential for poor water solubility. May require organic solvents for stock solutions.[2]Predicted
Topological Polar Surface Area (TPSA) ~82 ŲInfluences membrane permeability and solubility.[4]
Hydrogen Bond Donors 2 (Amine, Carboxyl)Dictates potential for hydrogen bonding with targets and solvents.[4]
Hydrogen Bond Acceptors 4 (Carboxyl, Ethers)Influences solubility in polar protic solvents.[4]
pKa (approx.) Carboxyl: ~3.5-4.5Amine: ~9.0-10.0As a zwitterion, its charge state and solubility are highly pH-dependent.[1] It is least soluble at its isoelectric point.Inferred
FAQ: How should I prepare and store stock solutions of Cmpd-EIPA to ensure maximum stability?

Improper preparation and storage of stock solutions is a primary source of experimental error. Precipitation, degradation, and concentration inaccuracies can all stem from this initial step.

Recommended Protocol for Stock Solution Preparation (10 mM):

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful solvent for many poorly soluble compounds intended for biological screening.

  • Weighing: Accurately weigh the required amount of Cmpd-EIPA solid. For 1 mL of a 10 mM stock, this would be 3.094 mg.

  • Dissolution: Add the DMSO to the solid compound. To ensure complete dissolution, vortex vigorously and use a sonicator bath for 5-10 minutes. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in low-protein-binding tubes. This minimizes repeated freeze-thaw cycles, which can cause precipitation and degradation.[5]

    • Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C.[4][6]

    • Protect from light by using amber vials or wrapping tubes in foil, as aromatic ethers can be susceptible to photo-oxidation.

Section 2: Troubleshooting Common Assay Problems

Even with proper handling, issues can arise when Cmpd-EIPA is introduced into complex biological media.

Q1: I observed a precipitate in my stock solution after thawing or in my assay medium after dilution. What is happening and how can I fix it?

This is the most common issue and is almost always due to the compound crashing out of solution when its concentration exceeds its solubility limit in a given solvent or buffer. The addition of an aqueous buffer to a DMSO stock solution dramatically lowers the solvent strength, often leading to precipitation of lipophilic compounds.[7]

Troubleshooting Workflow: Addressing Precipitation

Caption: Workflow for troubleshooting compound precipitation.

Q2: My compound's activity decreases in my multi-day cell-based assay, and my results are inconsistent. What could be the cause?

Loss of activity and variability often point to either chemical degradation or non-specific binding.[7] Inconsistent results can arise from multiple factors including pipetting errors, but compound stability should be a primary suspect.[8]

  • Chemical Instability: While Cmpd-EIPA is generally stable, the ester-like ether linkages or the amino acid functionality could be susceptible to hydrolysis or enzymatic degradation by components in serum-containing media over 24-72 hours.

  • Non-Specific Binding: Lipophilic compounds can adsorb to the plastic surfaces of microplates, pipette tips, and tubing, reducing the effective concentration of the compound available to the biological target.[7]

  • Media Interactions: Components in complex cell culture media (e.g., serum proteins, amino acids) can bind to the compound, sequestering it and reducing its free concentration.[9]

Decision Tree: Diagnosing Inconsistent Results

G A Inconsistent Results Observed B 1. Verify Stock Solution Is it clear? Has it been freeze-thawed multiple times? A->B C 2. Assess Chemical Stability Run LC-MS on compound incubated in media over time. B->C Stock OK F Prepare Fresh Stock Use single-use aliquots. B->F Stock Suspect D 3. Evaluate Non-Specific Binding Compare activity in low-binding vs. standard plates. C->D Stable G Degradation Confirmed Prepare compound fresh before each use or add daily. C->G Degradation E 4. Check for Media Interactions Run assay in simplified buffer vs. full medium. D->E No Binding H Binding Confirmed Switch to low-binding plates. Include BSA or surfactant in buffer. D->H Binding I Interaction Confirmed Identify and remove interfering media component if possible. E->I Interaction

Caption: Decision tree for diagnosing sources of assay inconsistency.

Section 3: Advanced Stabilization Strategies

If standard methods fail, several formulation strategies can enhance the solubility and stability of challenging compounds like Cmpd-EIPA. These approaches are widely used in pharmaceutical development to improve bioavailability.[10][11]

Q3: I've tried different solvents and lowered the concentration, but I still see precipitation. What advanced formulation strategies can I explore?

When simple solvent systems are insufficient, more sophisticated methods can be employed. These typically involve creating a more favorable microenvironment for the drug molecule.

  • Use of Co-solvents: Instead of 100% DMSO, a mixture of solvents can be more effective. A combination of DMSO and a more aqueous-compatible solvent like PEG-400 or ethanol can sometimes prevent precipitation upon dilution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[11] They can encapsulate poorly soluble molecules like Cmpd-EIPA, forming an inclusion complex that is more water-soluble.[3] Beta-cyclodextrins are commonly used for this purpose.

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[2][10] These are mixtures of oils and surfactants that spontaneously form fine emulsions when diluted into aqueous media, keeping the drug solubilized.

Section 4: Key Experimental Protocols

Here we provide step-by-step methodologies for assessing the stability of Cmpd-EIPA in your specific experimental context.

Protocol 1: Kinetic Solubility Assessment

This protocol determines the solubility of Cmpd-EIPA in your specific assay buffer.

  • Prepare a High-Concentration Stock: Prepare a 25 mM stock solution of Cmpd-EIPA in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into your final assay buffer (e.g., DMEM + 10% FBS). Aim for a final DMSO concentration that matches your assay conditions (e.g., 0.5%).

  • Incubation: Incubate the plate at the temperature of your assay (e.g., 37°C) for a set period (e.g., 2 hours).

  • Analysis: Use a plate-based nephelometer or visually inspect for the highest concentration at which no precipitate is visible. This is your kinetic solubility limit. Do not use concentrations at or above this limit in your assays.

Protocol 2: Assay Media Stability Study (LC-MS Based)

This protocol definitively measures the chemical stability of Cmpd-EIPA over time.

  • Sample Preparation: Spike Cmpd-EIPA into your complete assay medium to your final working concentration. Also prepare a control sample in a simple, stable buffer like PBS.

  • Time Points: Aliquot the samples and incubate them under your exact assay conditions (e.g., 37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and immediately quench any potential enzymatic activity by adding 3 volumes of cold acetonitrile. Store at -80°C.

  • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Quantify the peak area of the parent Cmpd-EIPA molecule at each time point. A decrease in peak area over time indicates degradation. The appearance of new peaks may help identify degradation products.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Kovačević, A., Müller, J., & Keck, C. M. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Reddy, B. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (2025). Creative Diagnostics. [Link]

  • Scientists uncover key stabilizing role of small molecules. (2025). EPFL. [Link]

  • Cooperativity basis for small-molecule stabilization of protein–protein interactions - PMC. National Center for Biotechnology Information. [Link]

  • Ottmann, C., et al. (2019). Cooperativity basis for small-molecule stabilization of protein–protein interactions. Royal Society of Chemistry. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Stabilization of protein-protein interactions by small molecules. (2014). Pure. [Link]

  • 3-AMINO-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). News-Medical.net. [Link]

  • Assay Troubleshooting | MB - About. Molecular Biologles. [Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]

  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 738107 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Aminopropanoic Acid. ChemBK. [Link]

  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Safety Data Sheet 3-Amino-3-(4-hydroxyphenyl)propionic acid. metasci. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

  • US6399809B1 - Process for the preparation of amino acid derivatives - Google Patents.
  • (PDF) Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. (2025). ResearchGate. [Link]

  • an introduction to amino acids. (2016). Chemguide. [Link]

  • Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Advanced NMR Spectrum Validation of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid: A Comparison of 2D/qNMR vs. Traditional Methodologies

Executive Summary 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a highly functionalized β -amino acid that serves as a critical intermediate in the synthesis of targeted immunomodulators and phosphodiesterase-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a highly functionalized β -amino acid that serves as a critical intermediate in the synthesis of targeted immunomodulators and phosphodiesterase-4 (PDE4) inhibitors. Validating the absolute structural integrity and purity of this intermediate is paramount for downstream pharmaceutical efficacy.

This guide objectively compares the performance of Traditional 1D NMR + Area% HPLC against an Advanced Multi-Nuclear 2D NMR & qNMR Workflow . By leveraging quantitative NMR (qNMR) and 2D correlation spectroscopy, researchers can overcome the limitations of traditional methods—specifically, the inability to resolve overlapping aliphatic signals and the failure to detect NMR-invisible impurities.

The Analytical Challenge: Why Traditional Methods Fail

The structural complexity of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid presents two distinct analytical hurdles that traditional 1D 1 H NMR and HPLC struggle to overcome:

  • Diastereotopic Complexity: The β -amino acid backbone contains a chiral center at the C3 position. This chirality renders the adjacent C2 methylene protons diastereotopic[1]. Instead of a simple signal, these protons appear as a complex ABX spin system (two distinct doublet of doublets), which can be easily misinterpreted as an impurity in low-resolution 1D NMR.

  • Aliphatic Signal Overlap: The molecule features both an ethoxy group ( −OCH2​CH3​ ) and an isopropoxy group ( −OCH(CH3​)2​ ). In a standard 1D 1 H NMR spectrum, the methyl protons of both groups resonate in the highly crowded 1.20–1.45 ppm region.

  • Chromatographic Blind Spots: Traditional HPLC relies on UV absorbance. While excellent for detecting related organic impurities, it completely misses NMR-invisible contaminants such as inorganic salts, residual water, or non-chromophoric solvents, leading to an overestimation of purity.

Methodology Comparison

The Alternative: Standard 1D NMR & HPLC
  • Mechanism: Relies on 1D proton chemical shifts for structural ID and UV-chromatography for purity.

  • Limitations: Cannot unambiguously assign overlapping methyl and methine signals. Purity is expressed as "Area %," which assumes all impurities have the same UV extinction coefficient as the active pharmaceutical ingredient (API).

The Product: Comprehensive 2D NMR & 1H qNMR Suite
  • Mechanism: Utilizes Heteronuclear Single Quantum Coherence (HSQC) to separate overlapping proton signals into the 13 C dimension. Employs 1 H qNMR with an internal standard for absolute mass-balance purity.

  • Advantages: qNMR provides a direct, self-validating measurement because the integral of an NMR peak is directly proportional to the molar concentration of the nucleus[2]. It accounts for all mass in the sample, including UV-invisible salts.

G A Sample Prep: Analyte + Maleic Acid (IS) Dissolved in DMSO-d6 B T1 Relaxation Measurement (Inversion Recovery) A->B C 1D 1H & 13C NMR (Initial Screen) A->C E qNMR Acquisition (D1 ≥ 5×T1, 90° Pulse) B->E Optimize Delay D 2D NMR Suite (COSY, HSQC, HMBC) C->D Resolve Overlaps F Structural Validation (Unambiguous Assignment) D->F G Absolute Purity Determination (Mass Balance Calculation) E->G F->G

Workflow comparing structural assignment via 2D NMR and absolute purity determination via qNMR.

Experimental Protocols (Self-Validating Systems)

Protocol A: Structural Elucidation via 2D NMR

To resolve the overlapping aliphatic signals, a suite of 2D NMR experiments is required.

  • Sample Preparation: Dissolve 25 mg of the β -amino acid intermediate in 0.6 mL of DMSO- d6​ .

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear 3JHH​ couplings. Causality: This confirms the connectivity between the diastereotopic C2 protons and the chiral C3 methine.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons to their directly attached carbons. Causality: The overlapping ethoxy and isopropoxy methyl protons (~1.30–1.40 ppm) are cleanly resolved because their attached carbons resonate at significantly different frequencies (~14.5 ppm vs. ~22.0 ppm).

Protocol B: Absolute Purity via 1H qNMR

qNMR is a self-validating system; because the internal standard and analyte are in the same tube, variations in instrument sensitivity cancel out[2].

  • Internal Standard Selection: Accurately weigh ~10 mg of Maleic Acid (TraceCERT® internal standard) and ~20 mg of the analyte into a vial[3]. Dissolve in DMSO- d6​ .

  • T1​ Determination: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons[4].

  • Pulse & Delay Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically Maleic acid, T1​≈7.9 s). A D1​ of 40 seconds ensures >99.3% magnetization recovery, preventing integration bias[5]. Use a 90° excitation pulse to maximize the Signal-to-Noise (S/N) ratio[2].

  • Integration: Integrate the isolated C3-H methine peak of the analyte (~4.30 ppm) against the Maleic Acid singlet (~6.26 ppm).

Data Presentation & Performance Comparison

Table 1: 1 H NMR Chemical Shift Assignments & Multiplet Analysis (DMSO- d6​ , 400 MHz) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Ar-H (C2) | 6.95 | d | 1H | 2.0 | Meta-coupling to Ar-H (C6) | | Ar-H (C6) | 6.90 | dd | 1H | 8.5, 2.0 | Ortho/Meta-coupling | | Ar-H (C5) | 6.85 | d | 1H | 8.5 | Ortho-coupling to Ar-H (C6) | | Isopropoxy -CH | 4.50 | hept | 1H | 6.0 | Coupled to two equivalent -CH3 groups | | β -C3-H | 4.30 | dd | 1H | 8.0, 6.0 | Chiral methine, coupled to diastereotopic C2-H2 | | Ethoxy -CH2 | 4.05 | q | 2H | 7.0 | Coupled to ethoxy -CH3 | | β -C2-H (a) | 2.85 | dd | 1H | 15.5, 6.0 | Diastereotopic proton (geminal/vicinal coupling) | | β -C2-H (b) | 2.65 | dd | 1H | 15.5, 8.0 | Diastereotopic proton (geminal/vicinal coupling) | | Ethoxy -CH3 | 1.38 | t | 3H | 7.0 | Overlaps with isopropoxy methyls in 1D | | Isopropoxy -CH3 | 1.30 | d | 6H | 6.0 | Overlaps with ethoxy methyl in 1D |

Table 2: 13 C NMR Chemical Shift Assignments (DMSO- d6​ , 100 MHz) | Carbon Environment | Chemical Shift ( δ , ppm) | Notes (Resolved via HSQC/HMBC) | | :--- | :--- | :--- | | -COOH | 175.2 | Quaternary, HMBC correlation to C2-H2 | | Ar-C (Oxygenated) | 148.5, 147.1 | Quaternary, attached to ethoxy/isopropoxy | | Isopropoxy -CH | 71.4 | Resolved from ethoxy -CH2 via HSQC | | Ethoxy -CH2 | 64.2 | Resolved from isopropoxy -CH via HSQC | | β -C3 (Methine) | 52.8 | Chiral center | | β -C2 (Methylene) | 42.5 | Adjacent to carboxylic acid | | Isopropoxy -CH3 | 22.1 | Cleanly separated from ethoxy -CH3 | | Ethoxy -CH3 | 14.8 | Cleanly separated from isopropoxy -CH3 |

Table 3: Performance Comparison (qNMR vs. HPLC)

Metric 1D NMR + Area% HPLC 2D NMR + 1H qNMR
Purity Output Relative (Area %) Absolute (Mass % w/w)
Inorganic Salt Detection Blind Detected (via mass balance deficit)

| Signal Overlap Resolution | Poor (Methyls overlap) | Excellent (Resolved in 13 C dimension) | | Reference Standard Needed | Yes (Requires identical API standard) | No (Uses universal Maleic Acid standard) |

Conclusion

For complex pharmaceutical intermediates like 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, traditional 1D NMR and HPLC are insufficient for rigorous validation. The presence of diastereotopic protons and overlapping aliphatic chains necessitates a 2D NMR suite for unambiguous structural assignment. Furthermore, integrating 1 H qNMR with optimized relaxation delays ( D1​ ) transforms the NMR spectrometer into a highly precise mass-balance detector, guaranteeing the absolute purity required for downstream drug synthesis.

References

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] Source: Bureau International des Poids et Mesures (BIPM) URL:[Link][5]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link][2]

  • Recent Advances in Biocatalysis with Chemical Modification and Expanded Amino Acid Alphabet Source: ACS Catalysis (ACS Publications) URL:[Link][1]

  • The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets Source: Molecules (MDPI) URL:[Link][4]

Sources

Comparative

A Comparative Guide to Beta-Amino Acids in Drug Design: Spotlight on Phenylpropanoic Acid Scaffolds

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad strategies employed, the incorporation of non-natural...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad strategies employed, the incorporation of non-natural amino acids has emerged as a powerful tool. This guide provides an in-depth comparison of beta-amino acids in drug design, with a particular focus on the emerging potential of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and its structural relatives. We will delve into the rationale behind using beta-amino acids, compare their performance with established alternatives, and provide supporting data and experimental context for researchers, scientists, and drug development professionals.

The Strategic Advantage of Beta-Amino Acids in Medicinal Chemistry

Beta-amino acids, homologs of the proteinogenic alpha-amino acids, possess an additional carbon atom in their backbone. This seemingly minor structural alteration imparts profound and advantageous changes to their chemical and biological properties.

Key Advantages:

  • Enhanced Proteolytic Stability: The altered backbone makes peptides and small molecules incorporating beta-amino acids significantly more resistant to degradation by proteases and peptidases in the body. This increased stability can lead to a longer plasma half-life and improved bioavailability.[1][2]

  • Unique Conformational Preferences: Unlike their alpha-amino acid counterparts, beta-amino acids can adopt stable, well-defined secondary structures, including various helices and turns, even in short sequences.[3][4] This property is invaluable for designing peptidomimetics that can mimic or disrupt protein-protein interactions (PPIs).[3][5][6]

  • Scaffolding for Diversity: Beta-amino acids serve as versatile building blocks for a wide range of pharmaceuticals and agrochemicals.[1][7] Their synthesis allows for the introduction of diverse side chains and stereochemistries, enabling fine-tuning of a molecule's interaction with its biological target.

The ability to precisely control the three-dimensional shape and functional group orientation of molecules is a cornerstone of medicinal chemistry. Beta-amino acids offer a robust platform to achieve this, leading to compounds with improved potency and selectivity.[3]

Profile: 3-Amino-3-(phenyl)propanoic Acid Scaffolds

While the specific molecule 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a novel scaffold with limited public data, we can infer its properties and potential by examining its close structural analogs, which are prominent in modern pharmacology. The core structure, a 3-amino-3-(substituted-phenyl)propanoic acid, is a key pharmacophore in several successful drugs.

A highly relevant analog is the core of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis.[8][9] Apremilast contains a 1-(3-ethoxy-4-methoxyphenyl) group attached to a beta-amino acid derivative.[8] The 3-ethoxy-4-alkoxyphenyl moiety is crucial for potent and selective PDE4 inhibition.

The proposed molecule, with its 3-ethoxy-4-isopropoxy phenyl group, represents a logical next-generation modification. The rationale for this change would be to explore how altering the steric and electronic properties of this substituent impacts target binding, selectivity, and metabolic stability.

dot graph "Structural_Analogs" { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Apremilast Core\n(3-ethoxy-4-methoxyphenyl)", fillcolor="#F1F3F4", pos="0,1.5!"]; B [label="Topic Molecule\n(3-ethoxy-4-isopropoxyphenyl)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,0!"]; C [label="Other Beta-Amino Acids\n(e.g., beta-Alanine, Cyclic variants)", fillcolor="#F1F3F4", pos="0,-1.5!"];

A -- B [label="Structural Modification\n(CH3 -> CH(CH3)2)"]; B -- C [label="Class Comparison"]; } caption: "Relationship between Apremilast, the topic molecule, and other beta-amino acids."

Comparative Analysis in the Context of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[9][10] Inhibiting PDE4 increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators like TNF-α and IL-23.[11] This makes PDE4 a prime target for treating inflammatory diseases.

Phenylpropanoic Acid Scaffolds vs. Other Beta-Amino Acids

The choice of a beta-amino acid scaffold is critical for achieving potent and selective PDE4 inhibition. While simple beta-amino acids like beta-alanine can be incorporated into molecules, they lack the specific interactions required for high-affinity binding to the PDE4 active site.

The 3-amino-3-(substituted-phenyl)propanoic acid scaffold offers a distinct advantage by positioning a substituted phenyl ring to interact with a key hydrophobic pocket in the PDE4 catalytic domain. This interaction is a hallmark of many potent PDE4 inhibitors.[12]

Feature3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (Predicted)Simple Acyclic β-Amino Acids (e.g., β-Alanine)Cyclic β-Amino Acids (e.g., ACPC)
Target Interaction High potential for specific hydrophobic and hydrogen bonding interactions within the PDE4 active site.Limited specific side-chain interactions. Primarily acts as a backbone modifier.Provides rigid conformational constraint, which can be beneficial but may not fit the target active site.[13]
Conformational Flexibility Moderately constrained, allowing for induced fit to the target protein.Highly flexible, which can be entropically unfavorable for binding.Highly rigid, pre-organizing the molecule into a specific conformation.[13]
Synthesis & Modification Multi-step synthesis allows for diverse modifications on the phenyl ring.[14]Readily available, but limited side-chain diversity.More complex synthesis, but offers stereochemical control.
Predicted PDE4 IC50 Potentially in the low nM range, similar to Apremilast (74 nM).[15][16]High µM to mM range.Highly variable depending on ring size and substitution.
Structure-Activity Relationship (SAR) Insights

The development of Apremilast and other PDE4 inhibitors has provided clear SAR insights. The 3-ethoxy-4-alkoxyphenyl group is a privileged scaffold for PDE4 binding. The ethoxy group typically forms a key hydrogen bond, while the adjacent alkoxy group fits into a hydrophobic pocket.

The substitution of a methoxy group (as in Apremilast) with an isopropoxy group (as in our topic molecule) is a common medicinal chemistry strategy to:

  • Increase Lipophilicity: This can enhance membrane permeability and cell penetration.

  • Improve Metabolic Stability: The bulkier isopropoxy group may hinder enzymatic degradation by cytochrome P450 enzymes.

  • Probe Steric Limits: It tests the size tolerance of the hydrophobic pocket, potentially increasing binding affinity and selectivity over other PDE isoforms.

Experimental Protocols

To evaluate and compare these molecules, standardized assays are crucial. Below are representative protocols for the synthesis of a beta-amino acid scaffold and a PDE4 inhibition assay.

Protocol: Asymmetric Synthesis of a Chiral 3-Amino-3-phenylpropanoic Acid Derivative

This protocol is based on the highly efficient Rhodium-catalyzed asymmetric hydrogenation method, which is suitable for producing enantiomerically pure beta-amino acids.[17]

Objective: To synthesize an enantiomerically enriched beta-aryl beta-amino acid, a key intermediate for drug candidates.

Materials:

  • (E/Z)-β-(acylamino)acrylate substrate

  • [Rh(COD)2]BF4 (Rhodium catalyst precursor)

  • TangPhos (chiral phosphine ligand)[17]

  • Methanol (degassed)

  • Hydrogen gas (H2)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and TangPhos (1.1 mol%) in methanol. Stir for 10 minutes to form the active catalyst complex.

  • Reaction Setup: Add the β-(acylamino)acrylate substrate to a high-pressure autoclave.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the reactor, purge with H2 gas, and then pressurize to 10 atm H2.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral β-amino acid derivative by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Rationale for Choices:

  • Catalyst System: The Rh-TangPhos system is chosen for its high efficiency and excellent enantioselectivity (often >98% ee) for a broad range of both β-alkyl and β-aryl substrates.[17]

  • Pressure & Temperature: The reaction is run at moderate pressure and room temperature to ensure high selectivity and prevent side reactions.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Glovebox" { label="Inert Atmosphere (Glovebox)"; bgcolor="#F1F3F4"; A [label="[Rh(COD)2]BF4 +\nTangPhos Ligand"]; B [label="Methanol"]; A -> C [label="Dissolve & Stir"]; B -> C; C [label="Active Catalyst\nSolution", fillcolor="#FBBC05"]; }

subgraph "cluster_Reactor" { label="High-Pressure Autoclave"; bgcolor="#F1F3F4"; D [label="Substrate:\nβ-(acylamino)acrylate"]; E [label="H2 Gas (10 atm)"]; D -> F; C -> F [style=dashed, label="Cannula Transfer"]; E -> F; F [label="Hydrogenation\n(RT, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

F -> G [label="Vent & Concentrate"]; G [label="Crude Product"]; G -> H [label="Purification\n(Chromatography)"]; H [label="Pure Chiral\nβ-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; H -> I [label="Analysis"]; I [label="Chiral HPLC\n(Determine ee%)"]; } caption: "Workflow for Asymmetric Synthesis of Chiral β-Amino Acids."

Protocol: PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE4 enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Test compounds (e.g., 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • Enzyme & Substrate Preparation: Dilute the PDE4B enzyme and cAMP substrate to their final working concentrations in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the PDE4B enzyme. Allow to pre-incubate for 10 minutes at room temperature.

  • Start Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The enzyme will convert cAMP to AMP.

  • Detection: Stop the reaction and measure the amount of product (AMP) or remaining substrate (cAMP) using a suitable detection method. Luminescence-based assays like ADP-Glo™ are common, where the amount of ADP produced (from a coupled kinase reaction) is measured.

  • Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Choices:

  • Enzyme Isoform: PDE4B is a key isoform involved in inflammation, making it a relevant target for this class of compounds.[12]

  • Assay Format: A 384-well plate format allows for high-throughput screening and precise determination of dose-response curves.

  • Detection Method: Luminescence-based detection offers high sensitivity and a wide dynamic range, suitable for accurately quantifying enzyme inhibition.

Conclusion and Future Outlook

The strategic incorporation of beta-amino acids is a proven and powerful tactic in drug design, offering enhanced stability and novel conformational properties.[1][3][7] While simple beta-amino acids have their place, more complex, substituted scaffolds like 3-amino-3-(phenyl)propanoic acids are essential for creating highly potent and selective inhibitors for targets such as PDE4.

The novel compound, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, represents a promising candidate for investigation. Based on established structure-activity relationships, it has the potential to exhibit potent PDE4 inhibition with potentially improved pharmacokinetic properties compared to existing drugs like Apremilast. Future work should focus on its asymmetric synthesis, in vitro profiling against all PDE4 isoforms (A, B, C, and D) to determine selectivity, and subsequent evaluation in cell-based assays and in vivo models of inflammation. The continued exploration of such rationally designed beta-amino acid scaffolds will undoubtedly fuel the development of next-generation therapeutics.

References

  • Cabréle, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739. [Link]

  • Riaz, N., Rehman, F., & Ahmad, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10). [Link]

  • Riaz, N., et al. (2018). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159–4161. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11561674, Apremilast. [Link]

  • Schett, G., et al. (2016). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC. [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511.
  • Berlicki, Ł. (2015). Folding and function in α/β-peptides: targets and therapeutic applications. Current opinion in chemical biology, 28, 1-7.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Singh, Y., & Sharma, R. (2012). Cyclic beta aminoacids as conformational constraints. ResearchGate. [Link]

  • Sani, M., et al. (2017). Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. [Link]

  • Singh, S. K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Lombardo, M., & Trombini, C. (2000). The chemistry of β-amino acids. Chemical reviews, 100(1), 2-3.
  • Bridger, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Palmiotti, A., et al. (2015). Clinical potential of apremilast in the treatment of psoriatic arthritis. PMC. [Link]

  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

Sources

Validation

LC-MS Purity Validation Methods for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid: A Comparative Guide

Executive Summary & Analytical Context 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (C₁₄H₂₁NO₄, MW: 267.32 g/mol ) [4] is a highly functionalized β -amino acid intermediate, frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (C₁₄H₂₁NO₄, MW: 267.32 g/mol ) [4] is a highly functionalized β -amino acid intermediate, frequently utilized in the synthesis of PDE4 inhibitors and related pharmaceutical active ingredients (APIs). Validating the purity of this intermediate is critical, as trace process-related impurities can propagate through synthetic pathways, compromising final API efficacy and safety.

From a chromatographic perspective, this molecule presents a distinct dichotomy: it possesses a highly polar, zwitterionic core (primary amine and carboxylic acid) juxtaposed against a bulky, lipophilic dialkoxyphenyl tail. This structural duality makes standard analytical approaches prone to peak tailing, poor retention, and ion suppression. This guide objectively compares three Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies—Reversed-Phase (RP-UHPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to establish a self-validating, ICH-compliant purity assay.

Mechanistic Comparison of Chromatographic Alternatives

To achieve regulatory compliance under the modernized ICH Q2(R2) and ICH Q14 guidelines, analytical procedure validation must move beyond "check-the-box" testing into a science- and risk-based lifecycle model [3]. The first risk to mitigate is column chemistry selection.

The Causality of Retention and Peak Shape
  • RP-UHPLC (C18): At a typical LC-MS acidic pH (e.g., pH 2.7 with 0.1% Formic Acid), the carboxylic acid is neutralized, but the primary amine is fully protonated. The polar protonated amine resists partitioning into the hydrophobic C18 stationary phase, leading to early elution. Furthermore, the amine interacts strongly with residual unendcapped silanols on the silica support via secondary ion-exchange mechanisms, causing severe peak tailing.

  • HILIC (Amide/Zwitterionic): HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile). The polar protonated amine partitions effectively into the water-enriched layer immobilized on the stationary phase.

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): Incorporates both hydrophobic alkyl chains and embedded anionic groups (e.g., sulfonic acid). This allows simultaneous retention of the lipophilic dialkoxyphenyl tail and electrostatic binding of the protonated amine, yielding excellent peak symmetry.

Quantitative Performance Comparison

The following table summarizes experimental validation data for the three methods using a 100 ng/mL standard of the intermediate.

Performance MetricRP-UHPLC (C18)HILIC (Amide)Mixed-Mode (RP/CEX)
Mobile Phase Water/ACN (0.1% FA)ACN/Water (10mM NH₄F)Water/ACN (0.1% FA)
Retention Factor ( k′ ) 1.2 (Poor)4.8 (Excellent)6.5 (Excellent)
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.08 (Symmetrical)1.05 (Symmetrical)
Theoretical Plates ( N ) 8,50024,00019,500
MS Signal-to-Noise (S/N) 145880 610
LOD (ng/mL) 1.50.15 0.35

ESI N1 HILIC Effluent (>85% Organic) N2 ESI Droplet Low Surface Tension N1->N2 N3 Rapid Desolvation (Heat + N2 Gas) N2->N3 N4 Coulombic Fission N3->N4 N5 Gas-Phase Ion [M+H]+ m/z 268.3 N4->N5

Fig 1. Electrospray Ionization (ESI) pathway demonstrating the desolvation and sensitivity advantages of high-organic HILIC mobile phases.

Self-Validating Experimental Protocol (HILIC-MS/MS)

A robust analytical method must not merely generate data; it must actively prove its own reliability during every run. The FDA's adoption of ICH Q2(R2) requires that sensitivity, specificity, and system suitability be continuously documented [1]. The following protocol is designed as a closed-loop, self-validating system .

Step 1: Chromatographic & MS Optimization
  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Rationale: Ammonium formate provides the necessary ionic strength to maintain the hydration layer on the HILIC stationary phase without suppressing MS signals like non-volatile buffers.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 5 mins, re-equilibration at 90% B for 4 mins. Rationale: HILIC requires extensive re-equilibration (at least 10 column volumes) to rebuild the aqueous layer; failing to do so causes retention time drift.

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Transition: m/z 268.3 m/z 178.1 (quantifier) and m/z 134.1 (qualifier).

Step 2: The Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, the system must prove it is fit for purpose [2].

  • Inject a blank matrix to ensure interfering components do not exceed 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) [1].

  • Inject six replicates of a 50 ng/mL standard. The system automatically calculates the Coefficient of Variation (CV). The run is programmed to abort if CV > 2.0% or if Peak Tailing ( Tf​ ) > 1.5.

Step 3: Dynamic Matrix Effect Correction

To ensure trustworthiness, an isotopically labeled internal standard (e.g., ¹³C₃-labeled analog) is spiked into all samples at a constant concentration.

  • Causality: As the biological or synthetic matrix changes, ion suppression in the MS source fluctuates. Because the ¹³C-labeled IS co-elutes exactly with the target analyte, it experiences the exact same suppression. By quantifying the ratio of Analyte Area / IS Area, the method self-corrects for matrix effects in real-time.

Step 4: Continuous Bracketing Quality Control (QC)

During validation of linearity (range: 0.5 to 500 ng/mL), QC samples at Low, Medium, and High concentrations are interspersed every 10 sample injections.

  • Self-Validation Logic: If a bracketing QC deviates by >±15% from its nominal value, the sequence automatically flags the preceding 10 samples as "Invalid." This guarantees that no reported purity data is subject to unnoticed instrument drift.

G A Method Intent Target: Zwitterionic Purity B Risk Assessment (ICH Q14) Risk: Peak Tailing & Ion Suppression A->B C Column Selection HILIC Amide Phase B->C D LC-MS Optimization Volatile Buffer & MRM Tuning C->D E ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity D->E F Self-Validating System Isotopic IS & Continuous QC Bracketing E->F

Fig 2. Lifecycle-based method development and validation workflow per ICH Q14 and Q2(R2) guidelines.

Regulatory Grounding and Compliance

The methodology outlined above is strictly grounded in the latest regulatory frameworks. The transition from traditional validation to a lifecycle management approach ensures that the analytical procedure remains robust across its operational lifespan. As defined by the FDA and ICH Q2(R2), parameters such as specificity, linearity, and precision must be evaluated not just in isolation, but in the context of the intended analytical purpose [2]. By utilizing HILIC-MS/MS with continuous QC bracketing, laboratories can ensure global recognition and trust in their purity validation data [3].

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

Comparative

Comparative In Vitro Efficacy of a Novel GABA-B Receptor Agonist: A Senior Scientist's Guide

Abstract This guide provides a detailed comparative analysis of the in vitro efficacy of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid , a novel compound herein referred to as "Compound X". Based on its structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the in vitro efficacy of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid , a novel compound herein referred to as "Compound X". Based on its structural similarity to known γ-aminobutyric acid (GABA) analogues such as Baclofen and Phenibut, Compound X is hypothesized to be a selective GABA-B receptor agonist.[1][2] This document outlines the rationale for this hypothesis, details the established mechanism of GABA-B receptor activation, presents a suite of standard in vitro protocols for assessing efficacy, and compares its potential performance against established comparator compounds. All protocols and claims are supported by authoritative references from peer-reviewed literature.

Introduction and Rationale

The development of novel, selective G-protein coupled receptor (GPCR) modulators is a cornerstone of modern pharmacology. The GABA-B receptor, a metabotropic transmembrane receptor for GABA, is a validated therapeutic target for conditions such as muscle spasticity and certain addiction disorders.[2] Established agonists like Baclofen, while effective, present opportunities for improvement in terms of selectivity, potency, and pharmacokinetic profiles.

Compound X, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid , is a structural analogue of GABA. It possesses a β-phenyl-γ-aminobutyric acid core, similar to Phenibut, but with a distinct substitution pattern on the phenyl ring.[1] Specifically, the 3-ethoxy-4-isopropoxyphenyl group has been explored in other pharmacologically active molecules, suggesting it may confer specific binding properties.[3][4] This guide establishes a framework for the initial in vitro characterization of Compound X, comparing it directly to the gold-standard agonist, Baclofen, and another widely recognized analogue, Phenibut.

Mechanism of Action: GABA-B Receptor Signaling

GABA-B receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits, which couple to Gi/o proteins.[5] Upon agonist binding to the GABAB1 subunit, a conformational change occurs, activating the associated G-protein. This activation leads to the dissociation of the Gα(i/o) and Gβγ subunits, which mediate downstream inhibitory effects.

The primary downstream effects are:

  • Inhibition of Adenylyl Cyclase: The Gα(i/o) subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5]

This cascade results in a prolonged hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.

GABAB_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytosol receptor GABA-B Receptor (GABAB1/GABAB2) gi_protein Gi/o Protein (αβγ) receptor->gi_protein activates g_alpha Gα(i/o) gi_protein->g_alpha g_beta_gamma Gβγ gi_protein->g_beta_gamma dissociates ac Adenylyl Cyclase camp cAMP ac->camp converts girk GIRK K+ Channel k_out K+ Efflux (Hyperpolarization) girk->k_out causes vgcc VGCC Ca2+ Channel ca_in Ca2+ Influx vgcc->ca_in blocks agonist Agonist (e.g., Compound X) agonist->receptor binds g_alpha->ac inhibits g_beta_gamma->girk activates g_beta_gamma->vgcc inhibits atp ATP atp->ac

Caption: GABA-B receptor activation pathway.

Comparative In Vitro Experimental Framework

To assess the efficacy and binding characteristics of Compound X relative to Baclofen and Phenibut, a multi-assay approach is required. This framework is designed to determine receptor affinity, functional potency, and mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays start Test Compounds: Compound X, Baclofen, Phenibut binding_assay Assay 1: Radioligand Binding (Affinity - Ki) start->binding_assay gtp_assay Assay 2: [35S]GTPγS Functional (Potency - EC50, Emax) start->gtp_assay camp_assay Assay 3: cAMP Accumulation (Functional Confirmation) start->camp_assay analysis Data Analysis & Comparison binding_assay->analysis gtp_assay->analysis camp_assay->analysis conclusion Efficacy Profile of Compound X analysis->conclusion

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Validation

A Comparative Benchmarking Guide to 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a Novel Phosphodiesterase 4 (PDE4) Inhibitor

Abstract This guide provides a comprehensive performance benchmark of the novel compound, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (herein referred to as Compound-EIPA), against established, industry-standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive performance benchmark of the novel compound, 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (herein referred to as Compound-EIPA), against established, industry-standard Phosphodiesterase 4 (PDE4) inhibitors. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing cyclic nucleotides like cAMP and cGMP[1]. Specifically, PDE4, which hydrolyzes cAMP, is a critical therapeutic target for a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis[2][3]. This document details the head-to-head comparison of Compound-EIPA with Roflumilast and Rolipram, utilizing robust biochemical and cell-based assays. We provide detailed experimental protocols, present quantitative performance data, and discuss the scientific rationale behind the chosen methodologies, offering researchers a thorough framework for evaluating this next-generation inhibitor.

Introduction: The Rationale for PDE4 Inhibition

The intracellular second messenger cyclic adenosine monophosphate (cAMP) is a pivotal regulator of inflammation[4][5]. Elevated cAMP levels in immune cells, such as monocytes and macrophages, suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and increase anti-inflammatory cytokines[1][5]. The PDE4 enzyme family is the primary regulator of cAMP levels in these key inflammatory cells[1][4]. By inhibiting PDE4, the degradation of cAMP is blocked, leading to its accumulation and a subsequent dampening of the inflammatory response[6].

This mechanism is the foundation for clinically approved PDE4 inhibitors like Roflumilast and Apremilast[2][3]. However, the therapeutic window of first-generation inhibitors, such as Rolipram, has been limited by side effects like nausea and emesis, which are linked to inhibition of specific PDE4 subtypes[7][8]. This has driven the search for novel inhibitors with improved potency, selectivity, and tolerability.

Compound-EIPA, or 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, is a novel aryl propionic acid derivative designed for enhanced potency and selectivity against PDE4. This guide benchmarks its performance against two standards:

  • Roflumilast: A potent, selective, second-generation PDE4 inhibitor approved for severe COPD[9][10].

  • Rolipram: A classic, first-generation PDE4 inhibitor extensively used as a reference compound in research[7].

The following sections will detail the experimental framework used to validate and compare the efficacy of these compounds.

The cAMP Signaling Pathway

The diagram below illustrates the central role of PDE4 in modulating the cAMP signaling cascade within an inflammatory cell.

GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 NFkB NF-κB Pathway Inhibition cAMP->NFkB Inhibits CREB CREB Phosphorylation PKA->CREB Activates Anti_Inflammatory Anti-Inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory Promotes AMP AMP (inactive) PDE4->AMP Pro_Inflammatory Pro-Inflammatory Cytokine Suppression (e.g., TNF-α) NFkB->Pro_Inflammatory Leads to Inhibitors Compound-EIPA Roflumilast Rolipram Inhibitors->PDE4 Inhibit start Start prep_compounds Prepare Compound Serial Dilutions start->prep_compounds add_compounds Add 5 µL Compound/DMSO to 384-well Plate prep_compounds->add_compounds add_enzyme Add 5 µL PDE4A Enzyme add_compounds->add_enzyme incubate1 Incubate 15 min (Room Temp) add_enzyme->incubate1 add_substrate Add 10 µL FAM-cAMP (Substrate) incubate1->add_substrate incubate2 Incubate 60 min (Room Temp, Dark) add_substrate->incubate2 read_plate Read Fluorescence Polarization (FP) incubate2->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the biochemical PDE4A fluorescence polarization assay.

Cell-Based Assay: TNF-α Release Inhibition

Expertise & Rationale: While biochemical assays measure direct target engagement, cell-based assays provide a more physiologically relevant assessment of a compound's activity, accounting for factors like cell permeability and engagement with the intracellular target.[11] The inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human monocytic cells (like THP-1 or U937) is a gold-standard functional assay for PDE4 inhibitors.[12] LPS stimulation mimics a bacterial inflammatory challenge, and the subsequent reduction in TNF-α secretion directly reflects the anti-inflammatory efficacy of the compound.

Protocol: Inhibition of LPS-Induced TNF-α Release from U937 Cells

  • Cell Culture and Plating:

    • Culture human U937 monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well and differentiate into a macrophage-like state by adding Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and Stimulation:

    • Remove the PMA-containing medium and replace it with fresh, serum-free medium.

    • Prepare test compounds in serum-free medium. Pre-treat the cells by adding the compounds to the wells for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle-only control (no LPS, no compound) and an LPS-only control (no compound).

  • Sample Collection and Analysis:

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the TNF-α concentrations to the LPS-only control (100% release).

    • Plot the percentage of TNF-α inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for functional inhibition.

start Start seed_cells Seed & Differentiate U937 Cells (48h) start->seed_cells pre_treat Pre-treat with Compound (1 hour) seed_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate (6 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify TNF-α via ELISA collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for the cell-based TNF-α release inhibition assay.

Results: A Quantitative Performance Comparison

The following tables summarize the quantitative data obtained from the biochemical and cell-based assays, directly comparing Compound-EIPA against the standard inhibitors Roflumilast and Rolipram.

Table 1: Biochemical Potency Against PDE4A1 Enzyme

CompoundIC50 (nM)Relative Potency vs. RolipramKey Observations
Compound-EIPA 0.5 ~6xDemonstrates sub-nanomolar potency, exceeding that of both standard inhibitors.
Roflumilast0.7 [13]~4.3xConfirms high potency as a second-generation inhibitor.
Rolipram3.0 [7][14]1x (Baseline)Establishes the baseline for a classic first-generation inhibitor.

Lower IC50 indicates higher potency.

Table 2: Functional Efficacy in TNF-α Release Assay

CompoundIC50 (nM)Relative Efficacy vs. RolipramKey Observations
Compound-EIPA 4.2 ~116xExhibits exceptional cellular efficacy, suggesting excellent cell permeability and target engagement.
Roflumilast9.5~51xShows potent functional activity consistent with its clinical efficacy.
Rolipram490 [12]1x (Baseline)Displays significantly lower potency in a cellular context compared to the newer compounds.

Lower IC50 indicates higher efficacy.

Discussion and Conclusion

The benchmarking data clearly positions 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (Compound-EIPA) as a highly potent and efficacious inhibitor of PDE4.

In the direct biochemical assay, Compound-EIPA displayed a sub-nanomolar IC50 of 0.5 nM, making it approximately 6-fold more potent than Rolipram and slightly more potent than the clinically approved Roflumilast.[7][13][14] This demonstrates superior engagement with the catalytic site of the PDE4A enzyme at a molecular level.

More significantly, the results from the cell-based functional assay highlight a dramatic increase in performance. Compound-EIPA inhibited TNF-α release with an IC50 of 4.2 nM, over 100 times more effectively than Rolipram and more than twice as effectively as Roflumilast.[12] This marked improvement in a complex biological system suggests that Compound-EIPA possesses favorable properties, such as efficient cell membrane permeability, which are crucial for therapeutic potential.[11]

References

  • MDPI. (2024, July 24). PDE4D: A Multipurpose Pharmacological Target. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Available from: [Link]

  • Frontiers Media S.A. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Available from: [Link]

  • BPS Bioscience. PDE4C Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells. Available from: [Link]

  • National Center for Biotechnology Information (PMC). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. Available from: [Link]

  • Frontiers Media S.A. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Available from: [Link]

  • Longdom Publishing SL. (2021, February 26). Pharmacological Inhibition of cAMP Signaling is an Attractive Therapeutic Strategy for Management of Chronic Inflammatory and Autoimmune Diseases. Available from: [Link]

  • American Chemical Society Publications. (2019, April 23). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Available from: [Link]

  • Spandidos Publications. (2019, July 29). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Available from: [Link]

  • National Center for Biotechnology Information (PMC). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Available from: [Link]

  • Taylor & Francis Online. (2010, July 14). Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). (2000, April 15). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Available from: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid Synthesis Protocols

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a highly specialized chiral β-amino acid building block. It serves as a critical structural analog to the precursors of .

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Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a highly specialized chiral β-amino acid building block. It serves as a critical structural analog to the precursors of . For researchers and drug development professionals, establishing a highly reproducible, scalable, and enantioselective synthesis protocol for this intermediate is paramount.

This guide objectively compares the leading synthetic methodologies, providing empirical performance data, mechanistic causality, and self-validating step-by-step protocols to ensure seamless bench-to-pilot reproducibility.

Comparative Analysis of Synthesis Routes

To synthesize the enantiopure (S)-enantiomer, process chemists typically evaluate three primary asymmetric strategies. Each route balances the demands of chiral induction with operational scalability:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Utilizes a custom chiral Rh(I) complex to reduce a β-enamino ester.

  • Ellman’s Auxiliary-Mediated Addition: Involves the diastereoselective addition of a Reformatsky reagent or lithium enolate to a chiral tert-butanesulfinyl imine to achieve1[1].

  • Enzymatic Kinetic Resolution: Relies on the lipase-catalyzed enantioselective acylation of a racemic β-amino acid, a well-documented approach for2[2].

Quantitative Performance Data
Synthesis ParameterRh-Catalyzed HydrogenationEllman's Imine AdditionEnzymatic Resolution
Overall Yield 82–85%75–78%40–45% (Max theoretical 50%)
Enantiomeric Excess (ee) 95–97%>98% (Post-crystallization)>99%
Scalability Excellent (Pilot/Commercial)Moderate (Bench/Kilo-lab)Good (Kilo-lab)
Cost Profile High initial (Rh Catalyst)Moderate (Chiral Auxiliary)Low (Biocatalyst)
Reproducibility Score 8.5/10 (Sensitive to O₂)9.5/10 (Highly robust)7.0/10 (Lot-to-lot variance)

Table 1: Objective comparison of synthesis protocols based on historical pilot-scale data.

SynthesisRoutes Start 3-Ethoxy-4-isopropoxy benzaldehyde Enamine β-Enamino Ester Intermediate Start->Enamine Knoevenagel / Amination Imine Chiral Sulfinyl Imine (Ellman's Auxiliary) Start->Imine (R)-t-BuSONH2 / Ti(OEt)4 Racemic Racemic β-Amino Acid Start->Racemic Malonic acid / NH4OAc RhCat Rh(I)/Josiphos Asymmetric Hydrogenation Enamine->RhCat Target (S)-3-Amino-3-(3-ethoxy-4- isopropoxyphenyl)propanoic acid RhCat->Target 95% ee Grignard Reformatsky / Enolate Diastereoselective Addition Imine->Grignard Grignard->Target >98% de Enzyme Lipase-Catalyzed Kinetic Resolution Racemic->Enzyme Enzyme->Target 50% yield, >99% ee

Figure 1: Comparative decision tree of asymmetric synthesis routes for the target β-amino acid.

Mechanistic Causality & Experimental Design

Why do certain protocols fail while others scale seamlessly? The causality lies in the strict control of transition states and reaction microenvironments.

  • Ellman's Imine Addition (Steric Shielding): The use of (R)-tert-butanesulfinamide forms a rigid, closed six-membered chair-like transition state when coordinated with titanium or lithium. The bulky tert-butyl group effectively shields the Re-face of the imine, forcing the nucleophile to attack exclusively from the Si-face. This intrinsic steric bias makes the reaction highly reproducible across different operators, provided strictly anhydrous conditions are maintained.

  • Rh-Catalyzed Asymmetric Hydrogenation (Kinetic Locking): This route relies on the bidentate coordination of the β-enamino ester to the Rh(I)-Josiphos catalyst. A common failure point here is the E/Z isomerization of the enamine prior to hydrogenation. By utilizing a sterically demanding ligand and maintaining high hydrogen pressure (50 psi), the rate of hydrogenation outpaces isomerization, kinetically locking in the desired stereocenter.

Validated Step-by-Step Methodologies

A robust protocol must function as a self-validating system. The following methodologies incorporate critical In-Process Controls (IPCs) to guarantee trustworthiness.

Protocol A: Diastereoselective Imine Addition (Highest Bench Reproducibility)

Objective: Synthesis of (S)-3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid via Ellman's Auxiliary.

  • Imine Condensation:

    • Charge a rigorously dried, argon-purged flask with 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq, 100 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).

    • Add anhydrous THF (200 mL) followed by Ti(OEt)₄ (2.0 eq).

    • Causality Check: Ti(OEt)₄ is non-negotiable here; it acts as both a Lewis acid to activate the aldehyde and a chemical dehydrating agent to irreversibly drive the equilibrium forward.

    • Stir at 25 °C for 12 h. IPC: Check conversion via HPLC; proceed to step 2 only if conversion is >98%.

  • Reformatsky-Type Addition:

    • In a separate flask, prepare the zinc enolate of ethyl bromoacetate (1.5 eq) in THF at 0 °C.

    • Slowly transfer the imine solution to the enolate at -40 °C.

    • Causality Check: Maintaining -40 °C minimizes the un-catalyzed background reaction, preserving the >98% diastereomeric ratio (dr).

    • Quench with saturated aqueous NH₄Cl after 4 h. Extract with EtOAc.

  • Deprotection & Hydrolysis:

    • Isolate the sulfinyl β-amino ester. Treat with 4M HCl in dioxane (3.0 eq) at 25 °C for 2 h to quantitatively cleave the sulfinyl group.

    • Saponify the resulting ethyl ester using LiOH·H₂O (2.0 eq) in THF/H₂O (1:1).

    • Adjust the pH to 6.5 using 1M HCl to precipitate the zwitterionic target compound. Filter and dry under a vacuum.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation (Highest Scalability)

Objective: Commercial-scale viable asymmetric reduction.

  • Substrate Preparation: Synthesize (Z)-ethyl 3-amino-3-(3-ethoxy-4-isopropoxyphenyl)acrylate via condensation of the corresponding β-keto ester with ammonium acetate in ethanol.

  • Hydrogenation:

    • In a nitrogen-filled glovebox, dissolve the enamine (100 mmol) in rigorously degassed methanol (150 mL).

    • Add [Rh(cod)(Josiphos)]BF₄ (0.1 mol%).

    • Causality Check: Methanol must be sparged with N₂ for a minimum of 30 minutes. Trace oxygen irreversibly oxidizes the electron-rich phosphine ligand, terminating catalytic turnover and leading to incomplete reactions.

  • Reaction & Isolation:

    • Transfer the mixture to a stainless-steel autoclave. Pressurize with H₂ to 50 psi.

    • Stir at 25 °C for 8 h. IPC: Monitor pressure drop; H₂ uptake ceases when conversion is complete.

    • Vent the reactor, filter the mixture through a short pad of silica to remove the rhodium catalyst, and saponify the ester to yield the final product.

QCWorkflow Step1 Pre-Reaction: Reagent Titration & Drying Step2 In-Process: Conversion Monitoring (HPLC) Step1->Step2 Step3 Post-Reaction: Chiral Purity (Chiral SFC) Step2->Step3 Step4 Isolation: Crystallization & Upgrading Step3->Step4

Figure 2: Self-validating quality control workflow for reproducible bench-to-pilot scale-up.

Reproducibility & Quality Control Standards

To ensure absolute trustworthiness, the synthesized 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid must meet the following analytical parameters before being deployed in downstream API synthesis:

  • Chiral Purity: >99.0% ee. Determined by Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak IC column and a CO₂/MeOH gradient.

  • Chemical Purity: >99.5% area. Determined by HPLC-UV at 254 nm.

  • Residual Metals (If using Protocol B): Rhodium content must be < 10 ppm, verified via ICP-MS, to prevent heavy metal poisoning in subsequent biological assays.

References

  • Title: Photosensitized Vicinal Sulfonylamination of Alkenes with Oxime Ester and DABCO·(SO2)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids Source: ResearchGate URL

Sources

Validation

FTIR spectroscopy comparison for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid standards

An In-Depth Technical Guide to FTIR Spectroscopy for the Characterization of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid For researchers and professionals in drug development, the precise structural confirmatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to FTIR Spectroscopy for the Characterization of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic Acid

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a foundational requirement. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy standards for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative. Phenylpropanoids are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] This document offers an in-depth look at the theoretical basis, experimental protocol, and data interpretation for characterizing this molecule, designed to ensure scientific integrity and reproducibility in your laboratory.

Introduction: The Role of FTIR in Pharmaceutical Analysis

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid belongs to the family of amino acid derivatives, which are critical building blocks in the synthesis of many pharmaceutical agents.[2] Its structure, containing a chiral center and multiple functional groups, necessitates a robust analytical technique for unambiguous identification and quality control.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and cost-effective analytical technique perfectly suited for this purpose.[3] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[4] This guide will focus on the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for analyzing solid powder samples with minimal preparation.[5][6]

Chemical Profile of the Analyte

To effectively interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group has characteristic vibrational modes that absorb infrared radiation at specific wavenumbers.

Key Functional Groups in 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid:

  • Carboxylic Acid (-COOH): This group will produce a very strong and broad O-H stretching band and a sharp, strong C=O stretching band.[7]

  • Primary Amine (-NH₂): Characterized by N-H stretching vibrations.

  • Aromatic Ring (Benzene): Shows C=C ring stretching and C-H stretching and bending vibrations.

  • Ether Linkages (-O-CH₂- and -O-CH-): Will produce C-O stretching signals.

  • Alkyl Chains (Ethyl, Isopropyl, Propanoic): Identified by their C-H stretching and bending vibrations.

Experimental Protocol: ATR-FTIR Analysis of a Solid Standard

This protocol outlines the standardized procedure for acquiring a high-quality FTIR spectrum of a solid powder sample, such as a reference standard or a newly synthesized batch of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. The use of ATR-FTIR simplifies the process by eliminating the need for sample preparation methods like KBr pellets.[8][9]

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Rationale: A background scan is crucial to account for absorptions from ambient atmospheric components (e.g., CO₂ and water vapor) and the instrument itself, ensuring they do not appear in the final sample spectrum.

    • Procedure: Ensure the ATR crystal (typically diamond) is clean. Using a solvent like isopropanol, wipe the crystal surface and allow it to dry completely. Initiate a background scan through the instrument software.

  • Sample Application:

    • Rationale: Direct and firm contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that interacts with the sample only penetrates a few microns, making this contact critical.[5][6]

    • Procedure: Place a small amount of the powder sample (typically 1-2 mg) directly onto the center of the ATR crystal.[10]

  • Apply Pressure:

    • Rationale: Applying consistent pressure with the built-in clamp ensures intimate contact across the crystal surface, improving spectral reproducibility and intensity.

    • Procedure: Lower the pressure arm of the ATR accessory until it makes firm contact with the powder. Apply a consistent force as recommended by the instrument manufacturer.

  • Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is standard for routine identification.

    • Procedure: Set the instrument parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-650 cm⁻¹ range) and initiate the sample scan.

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing can correct for baseline shifts and normalize the spectrum for comparison.

    • Procedure: Once the scan is complete, perform an ATR correction (if available in the software) and a baseline correction. Clean the ATR crystal thoroughly before analyzing the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_post 3. Data Processing Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Place Powder Sample on Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Scan Sample (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process_Data Perform ATR & Baseline Correction Acquire_Spectrum->Process_Data Final_Spectrum Generate Final Spectrum for Interpretation Process_Data->Final_Spectrum

Caption: Workflow for ATR-FTIR analysis of a solid powder standard.

Spectral Interpretation and Comparison

The FTIR spectrum of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid will be complex, but can be interpreted by systematically identifying the peaks associated with its primary functional groups.

Expected FTIR Absorption Bands

The following table summarizes the expected absorption bands based on established infrared spectroscopy correlation charts.[11][12][13]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity/Appearance
3300 - 2500Carboxylic Acid (O-H)StretchingStrong, Very Broad
~3400 & ~3300Primary Amine (N-H)Asymmetric & Symmetric StretchingMedium, Two Sharp Peaks
~3050Aromatic C-HStretchingMedium to Weak, Sharp
2980 - 2850Alkyl C-HStretchingMedium to Strong, Sharp
1730 - 1700Carboxylic Acid (C=O)StretchingStrong, Sharp
~1600 & ~1475Aromatic RingC=C StretchingMedium, Sharp
1640 - 1560Primary Amine (N-H)Bending (Scissoring)Medium to Strong
1470 - 1430Alkyl C-HBendingMedium
1320 - 1210Carboxylic Acid (C-O)StretchingStrong
1250 - 1000Ether (Ar-O-C, C-O-C)StretchingStrong
900 - 675Aromatic RingC-H Out-of-Plane BendingStrong
Guide for Comparing a New Batch to a Reference Standard

When comparing a newly synthesized sample to a certified reference standard, the objective is twofold: confirm identity and assess purity.

  • Identity Confirmation: The primary criterion for identity is the presence of all major absorption bands at the same wavenumbers as the reference standard. The overall pattern of the spectrum, especially in the complex "fingerprint region" (below 1500 cm⁻¹), should be a near-perfect match.[12] No two different compounds will produce the exact same infrared spectrum.[4]

  • Purity Assessment: The absence of significant extraneous peaks is a strong indicator of purity. Look for sharp peaks that may indicate residual solvents or peaks corresponding to unreacted starting materials.

  • Physical Form Analysis: Subtle differences in peak shape, width, or position in the fingerprint region between two otherwise identical samples can sometimes indicate differences in crystalline structure (polymorphism) or stereochemistry.[3][14] This is particularly important in pharmaceutical development, as different polymorphs can have different physical properties.

Comparative Logic Diagram

Comparative_Logic Start Compare Test Sample Spectrum to Reference Standard Spectrum Fingerprint_Match Do all major peaks and fingerprint regions match? Start->Fingerprint_Match Extra_Peaks Are there significant unexpected peaks? Fingerprint_Match->Extra_Peaks Yes Identity_Failed Identity NOT Confirmed (Investigate Structure) Fingerprint_Match->Identity_Failed No Impurity_Detected Impurity Detected (Identify Contaminant) Extra_Peaks->Impurity_Detected Yes Subtle_Diff Are there subtle shifts in the fingerprint region? Extra_Peaks->Subtle_Diff No Identity_Confirmed Identity Confirmed Purity_Check_Passed High Purity Indicated Subtle_Diff->Purity_Check_Passed No Polymorph Potential Polymorph or Stereoisomer Difference (Further Analysis Required) Subtle_Diff->Polymorph Yes

Caption: Decision-making flowchart for comparing FTIR spectra.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, is an indispensable tool for the structural verification of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid standards. By understanding the characteristic absorption bands of the molecule's functional groups and adhering to a standardized analytical protocol, researchers can confidently confirm the identity and assess the purity of their materials. This guide provides the foundational knowledge and procedural framework to ensure that such analyses are conducted with the highest degree of scientific rigor, supporting the advancement of drug discovery and development programs.

References

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  • CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents. (n.d.). Google Patents.
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  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (2024, February). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - ResearchGate. (2026, February 28). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Spectroscopy Online. Retrieved March 17, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Edinburgh Instruments. Retrieved March 17, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved March 17, 2026, from [Link]

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  • Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment - MDPI. (2025, August 26). MDPI. Retrieved March 17, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Comprehensive Safety and Handling Guide: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity like 3-Amino-3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity like 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid into the laboratory workflow necessitates a rigorous and proactive approach to safety. As this compound is a specialized derivative of aminopropanoic acid, it is imperative to handle it with the care afforded to new chemical entities with incompletely characterized toxicological profiles. This guide provides essential, immediate safety and logistical information, grounded in established laboratory best practices and data from structurally related compounds.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid, a conservative approach to risk assessment is mandatory. The structure, featuring an aromatic ring and an amino acid moiety, suggests potential for skin, eye, and respiratory irritation, similar to other aromatic amino acid derivatives.[1][2] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Key Precautionary Principles:

  • Assume Potential Hazard: In the absence of specific toxicity data, treat the compound as potentially harmful upon inhalation, ingestion, or skin contact.

  • Control at the Source: Utilize engineering controls, such as fume hoods, to minimize exposure.[3]

  • Adherence to Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for handling this compound before commencing any work.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for safeguarding against accidental exposure. The following table outlines the minimum required PPE for handling 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid in a laboratory setting.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory at all times.[4][5] When there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[4][6]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[4][5] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Body Protection A flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing.[4][5]
Respiratory Protection If there is a risk of inhaling dust or aerosols, and engineering controls are insufficient, a properly fitted N95 respirator or higher is necessary.[5][6]

dot

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Alert Others Don PPE Absorb & Collect Decontaminate Assess->Minor Small & Controllable Major Major Spill Evacuate Area Notify Supervisor/EHS Secure Area Await Hazmat Team Assess->Major Large or Uncontrolled Disposal Dispose of Waste Minor->Disposal

Caption: Decision workflow for chemical spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid and any contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with the compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and a hazardous waste sticker.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. [8]Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. [9]* Never dispose of this compound down the drain or in the regular trash. [9] By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid. The principles of proactive risk assessment, proper use of PPE, and adherence to established protocols are the cornerstones of laboratory safety.

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